molecular formula C9H15N3 B6158547 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine CAS No. 1784538-48-2

1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine

Cat. No.: B6158547
CAS No.: 1784538-48-2
M. Wt: 165.24 g/mol
InChI Key: VVISMBSQVXRHNI-UHFFFAOYSA-N
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Description

1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95.
BenchChem offers high-quality 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1784538-48-2

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1,3-dimethyl-4,5,6,7-tetrahydroindazol-5-amine

InChI

InChI=1S/C9H15N3/c1-6-8-5-7(10)3-4-9(8)12(2)11-6/h7H,3-5,10H2,1-2H3

InChI Key

VVISMBSQVXRHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CC(CC2)N)C

Purity

95

Origin of Product

United States

Foundational & Exploratory

1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine: Structure, Synthesis, and Potential Applications

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The partially saturated analogues, such as the 4,5,6,7-tetrahydro-1H-indazoles, offer a three-dimensional architecture that can be advantageous for exploring chemical space in drug discovery programs. This guide provides a detailed technical overview of a specific derivative, 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, focusing on its chemical structure, a proposed synthetic route, and its potential as a building block for novel therapeutics.

Chemical Structure Analysis

The chemical structure of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is defined by a fused pyrazole and cyclohexene ring system. The key structural features are:

  • A 4,5,6,7-tetrahydro-1H-indazole core : This indicates that the six-membered ring is saturated.

  • 1,3-dimethyl substitution : Methyl groups are attached to the nitrogen at position 1 and the carbon at position 3 of the pyrazole ring.

  • 5-amine group : An amine functional group is located at the 5th position of the saturated carbocyclic ring.

The presence of the methyl group at the N-1 position resolves the tautomerism often observed in indazole systems, locking it in the 1H-indazole form.[5] The stereochemistry at the C5 position where the amine is attached is not specified, implying that the compound would likely be synthesized as a racemic mixture.

G start 4-Aminocyclohexanone derivative step1 Reaction with an acetylating agent to form an amide start->step1 step2 Introduction of a methyl group at the alpha position to the carbonyl step1->step2 step3 Condensation with methylhydrazine step2->step3 step4 Hydrolysis of the protecting group step3->step4 product 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine step4->product

Caption: Proposed Synthetic Workflow

Detailed Step-by-Step Experimental Protocol (Proposed)
  • Protection of the Amine: The amino group of a suitable 4-aminocyclohexanone derivative would likely require protection, for instance, as an acetamide, to prevent side reactions in subsequent steps.

  • Alpha-Methylation: The protected 4-aminocyclohexanone would undergo alpha-methylation to introduce one of the methyl groups that will become the C3-methyl group of the indazole ring.

  • Cyclization/Condensation: The resulting ketone would then be reacted with methylhydrazine. This reaction, typically carried out in an alcoholic solvent with acid catalysis, would form the pyrazole ring of the indazole core. [1]4. Deprotection: The final step would involve the removal of the protecting group from the amine at the C5 position to yield the desired product.

Predicted Analytical and Spectroscopic Data

While experimental data for 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is not available, its spectroscopic characteristics can be predicted based on data from analogous compounds. [1][6]

Technique Predicted Key Features
¹H NMR - Singlets for the two methyl groups (N-CH₃ and C-CH₃).- A broad singlet for the -NH₂ protons.- Multiplets for the aliphatic protons of the cyclohexene ring.
¹³C NMR - Resonances for the two methyl carbons.- Signals for the sp² carbons of the pyrazole ring.- Aliphatic signals for the sp³ carbons of the cyclohexene ring.
Mass Spec. - A molecular ion peak corresponding to the molecular weight of the compound (165.24 g/mol ).<[5]br>- Fragmentation patterns involving the loss of methyl groups and parts of the cyclohexene ring.

| IR | - N-H stretching vibrations for the primary amine.- C-H stretching for aliphatic and methyl groups.- C=N stretching from the pyrazole ring. |

Potential Research Applications and Future Directions

Derivatives of the indazole and tetrahydroindazole scaffolds have shown significant potential in drug discovery. [2][4]Based on the known biological activities of related molecules, 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine could serve as a valuable building block in several areas of research:

  • Oncology: Substituted indazoles have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression. [3]The amine functionality of this molecule provides a handle for further derivatization to explore structure-activity relationships.

  • Antimicrobial Agents: The indazole nucleus is present in compounds with antibacterial and antifungal properties. [1][7]This molecule could be used as a starting point for the synthesis of novel antimicrobial agents.

  • Central Nervous System (CNS) Disorders: The three-dimensional nature of the tetrahydroindazole core may be beneficial for designing ligands that can cross the blood-brain barrier and interact with CNS targets.

Future research should focus on the development of a reliable synthetic route to produce this compound in sufficient quantities for biological screening. Subsequent derivatization of the amine group could lead to the discovery of novel compounds with therapeutic potential.

References

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • 1,3-Dimethyl-1H-indazol-5-amine. Alichem. [Link]

  • 1H-Indazol-5-amine | C7H7N3 | CID 88012. PubChem. [Link]

  • 1,3-Dimethyl-1H-indazol-5-amine | CAS 5757-85-7. AMERICAN ELEMENTS. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Academia.edu. [Link]

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Europe PMC. [Link]

  • Synthesis of 1-Substituted 3-(Dialkylaminoalkoxy)-4,5,6,7-tetrahydro-1H-indazoles. J-STAGE. [Link]

  • 1,3-dimethyl-4,5,6,7-tetrahydro-1h-indazol-4-one. PubChemLite. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317. PubChem. [Link]

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Tetrahydroindazole-5-amine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Versatile Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Within this pursuit, certain molecular frameworks, often termed "privileged scaffolds," emerge as exceptionally versatile cores capable of interacting with a multitude of biological targets. The 4,5,6,7-tetrahydro-1H-indazol-5-amine scaffold has solidified its position as one such privileged structure. Its unique combination of a bicyclic, partially saturated ring system and a strategically positioned basic amino group provides a three-dimensional architecture ripe for derivatization and optimization.

This guide offers an in-depth exploration of the tetrahydroindazole-5-amine core, moving beyond a simple recitation of facts to provide a field-proven perspective on its properties, synthesis, and application. We will delve into the causality behind its synthetic strategies and its critical role in the design of next-generation therapeutics, from potent receptor modulators to selective kinase inhibitors.

Core Physicochemical and Structural Properties

A comprehensive understanding of a scaffold's intrinsic properties is the bedrock of any successful drug discovery campaign. These parameters govern solubility, membrane permeability, metabolic stability, and the potential for specific molecular interactions.

The tetrahydroindazole-5-amine core consists of a fused pyrazole and cyclohexylamine ring system. The partial saturation of the cyclohexyl ring imparts a non-planar, three-dimensional character, a departure from the flat, aromatic systems that often suffer from poor solubility and metabolic liabilities. The amine at the C-5 position is a key feature, typically acting as a basic center (a proton acceptor at physiological pH) and a hydrogen bond donor. This functionality is frequently pivotal for anchoring the molecule within a target's binding site.

While extensive experimental data for the unsubstituted 4,5,6,7-tetrahydro-1H-indazol-5-amine is not widely published, data for related structures and computational predictions provide valuable insights.

PropertyValue / PredictionSource / Comment
Molecular Formula C₇H₁₁N₃-
Molecular Weight 137.18 g/mol [1]
Topological Polar Surface Area (TPSA) 54.7 Ų[1]
cLogP (Predicted) 0.2257[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 0[1]
Melting Point (Parent Scaffold) 83-85 °C[2] (Data for 4,5,6,7-tetrahydro-1H-indazole)

Note: The lack of extensive public data for the specific 5-amino scaffold underscores the novelty and specialized nature of this chemical space, highlighting the value of the synthetic and application-based knowledge presented herein.

Strategic Synthesis of the Tetrahydroindazole-5-amine Core

The synthesis of this scaffold is a critical aspect of its utility. A robust and adaptable synthetic route allows for the generation of diverse libraries for structure-activity relationship (SAR) studies. The most effective strategies often build the core ring system first and then introduce the key 5-amino functionality in a late-stage transformation, maximizing synthetic convergence. A widely adopted and logical approach involves the reductive amination of a 5-keto precursor.

Workflow for Synthesis via Reductive Amination

The following diagram outlines a validated, multi-step synthesis that is highly amenable to the production of diverse analogs.

G cluster_0 Step 1: Knoevenagel-Michael Condensation cluster_1 Step 2: Indazole Formation cluster_2 Step 3 & 4: Hydrolysis & Amide Coupling cluster_3 Step 5: Deprotection cluster_4 Step 6: Reductive Amination A 1,4-Dioxaspiro[4.5]decan-8-one C Intermediate Diketoester A->C LDA, -78°C B Diethyl Oxalate B->C E Tetrahydroindazole Ester C->E D Propylhydrazine D->E F Carboxylic Acid E->F LiOH G Amide (e.g., Piperidine) F->G EDC, HOBT H 5-Oxo-tetrahydroindazole G->H 3N HCl J Tetrahydroindazole-5-amine Derivative H->J NaBH(OAc)₃ I Primary/Secondary Amine (R-NH₂) I->J G cluster_0 Pharmacophore Model for Sigma-2 Ligands R Ring Aromatic H2 Hydrophobic R->H2 H1 Hydrophobic Scaffold [Tetrahydroindazole-5-amine Scaffold] H1->Scaffold H3 Hydrophobic P Positive Ionizable P->Scaffold C5-Amine G TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT ITK ITK LAT->ITK PLCg1 PLCγ1 LAT->PLCg1 ITK->PLCg1 Phosphorylates & Activates IP3 IP₃ PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ Release IP3->Ca PKC PKCθ DAG->PKC NFAT NFAT Activation Ca->NFAT NFkB NF-κB Activation PKC->NFkB Inhibitor 5-Amino- Tetrahydroindazole Inhibitor Inhibitor->ITK Blocks ATP Binding

Sources

The 1,3-Dimethyl-4,5,6,7-Tetrahydroindazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive overview of 1,3-dimethyl-4,5,6,7-tetrahydroindazole derivatives, tailored for researchers, scientists, and drug development professionals. We will explore the synthesis, diverse biological activities, and structure-activity relationships of this versatile scaffold, offering field-proven insights and detailed experimental protocols to empower your research endeavors.

Introduction: The Significance of a "Privileged" Core

In medicinal chemistry, certain molecular structures, termed "privileged scaffolds," are repeatedly found in compounds with potent and varied biological activities. The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole, is one such scaffold.[1][2] Its partially saturated counterpart, the 4,5,6,7-tetrahydroindazole, retains this versatility while offering improved physicochemical properties and new three-dimensional vectors for molecular exploration.[3] This core is the foundation for derivatives targeting a wide array of diseases, from cancer and inflammation to central nervous system (CNS) disorders.[4][5][6][7]

This guide focuses specifically on the 1,3-dimethyl-4,5,6,7-tetrahydroindazole framework, a substructure that has proven particularly fruitful in the development of selective and potent therapeutic agents.

Part 1: Synthesis and Chemical Derivatization

The construction of the tetrahydroindazole core is a cornerstone of its utility, allowing for the introduction of diverse functional groups. The most common and robust strategy involves the condensation of a cyclic β-diketone precursor with a substituted hydrazine.

Core Synthesis Workflow

The fundamental approach is a cyclocondensation reaction that efficiently forms the bicyclic indazole system. The choice of reactants directly dictates the substitution pattern on the final core.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 2-Acetyl-1,3-cyclohexanedione (or equivalent β-diketone) C Cyclocondensation (e.g., in Ethanol, Acetic Acid) A->C B Methylhydrazine B->C D 1,3-Dimethyl-4,5,6,7-tetrahydro -1H-indazol-4-one Core C->D Formation of Pyrazole Ring

Caption: General synthetic workflow for the tetrahydroindazole core.

Experimental Protocol: General Synthesis of the Tetrahydroindazolone Core

This protocol describes a representative synthesis of a 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one, a key intermediate for further derivatization.

Materials:

  • 2-acetyl-1,3-cyclohexanedione

  • Methylhydrazine sulfate

  • Sodium acetate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-acetyl-1,3-cyclohexanedione (1.0 eq) and methylhydrazine sulfate (1.1 eq) in ethanol.

  • Base Addition: Add sodium acetate (1.2 eq) to the mixture to neutralize the sulfate salt and liberate the free methylhydrazine base.

  • Cyclization: Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Extraction: Dilute the residue with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the target 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

Causality: The use of a mild acid catalyst (acetic acid) facilitates the initial condensation and subsequent intramolecular cyclization. The basic workup is designed to remove any unreacted acidic components, while the extraction and chromatography steps isolate the desired product from starting materials and byproducts.

Part 2: Medicinal Chemistry Applications & Case Studies

The true power of the 1,3-dimethyl-4,5,6,7-tetrahydroindazole scaffold lies in its broad applicability across multiple therapeutic areas. Its rigid structure and available vectors for substitution make it an ideal starting point for designing potent and selective inhibitors.

Anticancer Agents: Kinase Inhibition

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[8][9] The tetrahydroindazole scaffold has been successfully employed to develop inhibitors for several important kinase families.

Case Study: PIM Kinase Inhibitors

PIM kinases (PIM-1, PIM-2, PIM-3) are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and tumorigenesis by phosphorylating proteins involved in cell cycle control.[8][9] They are often overexpressed in various cancers and are regulated by the JAK/STAT pathway.[8][9]

The tetrahydroindazole core serves as an excellent mimic of the adenine region of ATP, allowing it to bind effectively within the kinase hinge region.

G cluster_pathway PIM Kinase Signaling Pathway Cytokine Cytokines (e.g., Interleukins) Receptor Cytokine Receptor Cytokine->Receptor Transcription JAK JAK Receptor->JAK Transcription STAT STAT JAK->STAT Transcription PIM PIM Kinase (PIM-1, PIM-2, PIM-3) STAT->PIM Transcription Bad Bad PIM->Bad Phosphorylation (Inhibition) cMyc c-Myc PIM->cMyc Phosphorylation (Activation) Apoptosis Apoptosis Inhibition Bad->Apoptosis Proliferation Cell Proliferation cMyc->Proliferation Inhibitor Tetrahydroindazole Derivative Inhibitor->PIM Inhibition

Caption: PIM kinase pathway and the point of inhibitor action.

Structure-Activity Relationship (SAR) Insights: Optimization of tetrahydroindazole-based PIM inhibitors often focuses on substitutions at the N1 position and modifications on appended aryl rings to enhance potency and selectivity.

R-Group Modification (at N1)Appended Group (at C4)PIM-1 IC₅₀ (nM)Rationale & Insights
Methyl4-Fluorophenyl150Baseline activity established.
Cyclopropyl4-Fluorophenyl75Small, rigid alkyl groups can improve binding efficiency.
Methyl3-Amino-4-methyl-phenyl25Introduction of H-bond donors can engage with key residues in the active site.
Methyl4-Morpholinophenyl12Adding soluble groups can improve pharmacokinetic properties.

Note: Data is representative and synthesized from principles described in kinase inhibitor design literature.[10]

Case Study: Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2, in complex with its cyclin partners (Cyclin E and A), is essential for regulating the G1- to S-phase transition of the cell cycle.[11] Its overexpression is linked to hyperproliferation in cancer cells. A high-throughput screen identified a 1,3,6,6-tetramethyl-4,5,6,7-tetrahydro-1H-indazol-4-one derivative as a viable hit compound for CDK2 inhibition, which was subsequently optimized to yield potent analogues.[7][11] This highlights the scaffold's value in hit-to-lead campaigns.[11]

Anti-inflammatory Agents: COX-2 Inhibition

The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation and pain. The pyrazole ring, a component of the indazole core, is famously found in the selective COX-2 inhibitor Celecoxib. It is therefore logical that tetrahydroindazole derivatives have been explored for this same activity.[5] Molecular modeling studies have shown that these derivatives can fit within the COX-2 active site, forming crucial cation-pi interactions with key residues like Arginine 106, which is critical for stabilizing the inhibitor within the active site.[5][12]

CNS-Active Agents: Sigma-2 Receptor Ligands

The sigma-2 receptor, now identified as the transmembrane protein TMEM97, is implicated in various CNS disorders and cancer.[6][13] The development of selective ligands is crucial for probing its function. A series of tetrahydroindazole compounds were developed that are highly potent and selective for the sigma-2 receptor.[6][13] This research effort utilized structure-activity relationship data to generate a pharmacophore model, guiding the design of compounds with favorable drug-like properties, including good solubility and microsomal stability.[6][13]

Part 3: Key Experimental Protocols

To validate the biological activity of newly synthesized derivatives, robust and reproducible assays are essential. The following protocol details a common in vitro assay for measuring kinase inhibition.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant kinase (e.g., PIM-1)

  • Kinase-specific substrate peptide

  • Test compounds (1,3-dimethyl-4,5,6,7-tetrahydroindazole derivatives) dissolved in DMSO

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no kinase" (background) controls.

  • Kinase Reaction Setup: In a separate tube, prepare the kinase reaction buffer containing the kinase and the substrate peptide.

  • Initiate Reaction: Add the kinase/substrate mixture to the wells containing the test compounds. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to all wells. This reagent contains the enzymes necessary to convert the ADP produced by the kinase into ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: The newly synthesized ATP is consumed by a luciferase enzyme, generating a luminescent signal that is directly proportional to the amount of ADP produced. Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 4: Future Perspectives and Conclusion

The 1,3-dimethyl-4,5,6,7-tetrahydroindazole scaffold has firmly established itself as a versatile and privileged core in medicinal chemistry. Its synthetic tractability and ability to target diverse protein families, from kinases to CNS receptors, ensure its continued relevance.

Future research will likely focus on:

  • Expanding the Target Space: Exploring the scaffold's utility against other enzyme families and receptor types.

  • Improving Drug-like Properties: Employing structure-based design and computational tools to fine-tune selectivity, metabolic stability, and pharmacokinetic profiles.[4][6]

  • Novel Derivatizations: Developing new synthetic methodologies to access previously unexplored chemical space around the core structure.

References

  • Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. (2019). ChemMedChem.
  • Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. (2014). Journal of Medicinal Chemistry.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences.
  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Current Medicinal Chemistry.
  • Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. (2022). Arabian Journal of Chemistry.
  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Mini-Reviews in Organic Chemistry.
  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (2024). Bentham Science.
  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (2019).
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold. (2025). BenchChem.
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes.
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (2024).
  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. (2025).
  • Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 Inhibitors. (2021).
  • A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Deriv
  • Indazole From Natural Resources And Biological Activity. (2022).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules.

Sources

The Tetrahydroindazole Scaffold in Sigma-2 (TMEM97) Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sigma-2 receptor (


), definitively identified as TMEM97  (Transmembrane Protein 97), represents a critical target for oncology (solid tumor imaging/cytotoxicity) and neurodegenerative pathways (A

oligomer toxicity blockade).[1] While the cyclohexylpiperazine class (e.g., PB28) has historically dominated

research, the 4,5,6,7-tetrahydroindazole (THI) scaffold has emerged as a superior pharmacophore for achieving high

selectivity over the Sigma-1 (

) subtype.

This guide deconstructs the THI pharmacophore, detailing the structure-activity relationships (SAR) that drive nanomolar affinity, the chemical synthesis of the core, and the gold-standard validation protocols required for industrial drug development.

Part 1: The Biological Target (TMEM97)[2]

Before designing the ligand, one must understand the pocket. TMEM97 is an endoplasmic reticulum-resident protein that regulates cholesterol homeostasis (via LDL receptor internalization) and interacts with PGRMC1 (Progesterone Receptor Membrane Component 1).

  • The Selectivity Challenge: The

    
     receptor (a chaperone protein) shares significant ligand overlap with 
    
    
    
    . Off-target
    
    
    binding can induce psychotomimetic effects or confound therapeutic data.
  • The THI Solution: Unlike flexible scaffolds, the fused THI ring system provides a rigid hydrophobic vector that fits the

    
     orthosteric site while projecting the basic amine—critical for the aspartate anchor—at a precise angle that disfavors 
    
    
    
    binding.

Part 2: The Tetrahydroindazole Pharmacophore (SAR)

The efficacy of THI ligands rests on four pharmacophoric elements. We analyze these using the Iyamu et al. (2019) series and Berardi/Abate foundational work as primary references.

The Hydrophobic Core (THI)

The 4,5,6,7-tetrahydro-1H-indazole ring mimics the hydantoin or tetralin systems seen in other ligands but offers distinct vectors for substitution at


 and 

.
  • Role: Occupies the primary hydrophobic pocket (Lipophilic Region I).

  • Optimization: Unsubstituted C4-C7 positions are generally preferred. Aromatization to indazole often retains affinity but alters solubility profiles.

The Linker Region

A flexible alkyl chain connecting the THI core to the basic amine.

  • Optimal Length: A propyl (n=3) or butyl (n=4) chain is critical. Shorter chains (n=1,2) often cause steric clash with the pocket walls, drastically reducing affinity (

    
     shifts from nM to 
    
    
    
    M).
  • Attachment: Substitution at the

    
     position of the pyrazole ring is the standard vector.
    
The Basic Amine (Ionizable Center)

This is the non-negotiable anchor.

  • Mechanism: At physiological pH, the amine is protonated and forms a salt bridge with a conserved aspartate residue (likely Asp29 or Asp56 in TMEM97 homology models).

  • Structure: Piperidines and piperazines are preferred. The inclusion of a 4-phenyl or 4-pyridyl group on this amine creates a "tail" that extends into the secondary binding pocket.

The Distal Tail (Secondary Hydrophobic Region)
  • Selectivity Driver: Bulky, lipophilic groups (e.g., 4-fluorophenyl, pyridyl) attached to the basic amine occupy a secondary pocket present in

    
     but sterically restricted in 
    
    
    
    .
  • Key Finding: A 4-(4-pyridyl)-piperidine moiety (Compound 7t) yielded a

    
     of 16 nM with >625-fold selectivity over 
    
    
    
    [1].
Visualization: The THI Pharmacophore Map

THI_Pharmacophore Core THI Core (4,5,6,7-tetrahydroindazole) Linker Alkyl Linker (Propyl/Butyl) Core->Linker N1 Substitution HydroPocket1 Hydrophobic Pocket 1 Core->HydroPocket1 Van der Waals Amine Basic Amine (Piperidine/Piperazine) Linker->Amine Covalent Bond Tail Distal Tail (Aromatic/Heteroaromatic) Amine->Tail N4 Substitution Aspartate Aspartate Anchor (TMEM97 Pocket) Amine->Aspartate Ionic Bond (Salt Bridge) HydroPocket2 Hydrophobic Pocket 2 (Selectivity Filter) Tail->HydroPocket2 $pi$-$pi$ Stacking

Figure 1: Structural decomposition of high-affinity THI ligands. The distance between the Core and Amine is the primary determinant of affinity, while the Tail determines subtype selectivity.

Part 3: Chemical Synthesis Strategy

To access this pharmacophore, we employ a modular synthesis allowing late-stage diversification of the amine tail.

Protocol: Modular Assembly of N1-Substituted THIs

Concept: Construct the core via Knorr-type condensation, then alkylate.

  • Core Formation:

    • React cyclohexanone with ethyl formate (using NaH/THF) to generate 2-(hydroxymethylene)cyclohexanone.

    • Cyclize with hydrazine hydrate in ethanol (Reflux, 4h) to yield the unsubstituted 4,5,6,7-tetrahydro-1H-indazole.

  • Linker Installation (N-Alkylation):

    • Treat the indazole with 1-bromo-3-chloropropane (or similar dihaloalkane) and base (

      
       or NaH) in DMF.
      
    • Note: This step produces a mixture of

      
       and 
      
      
      
      isomers. Isolate the
      
      
      -isomer
      via column chromatography (typically less polar).
  • Amine Coupling (Finkelstein/Substitution):

    • React the chloro-propyl-indazole intermediate with the desired secondary amine (e.g., 4-phenylpiperidine) in acetonitrile with

      
       and catalytic KI (Finkelstein conditions) to generate the final ligand.
      

Synthesis_Workflow Start Cyclohexanone Step1 Formylation (Ethyl Formate / NaH) Start->Step1 Inter1 2-(hydroxymethylene) cyclohexanone Step1->Inter1 Step2 Cyclization (Hydrazine / EtOH) Inter1->Step2 Core Tetrahydroindazole (Parent Core) Step2->Core Step3 N-Alkylation (1-bromo-3-chloropropane) Core->Step3 Inter2 N1-(3-chloropropyl) indazole Step3->Inter2 Step4 Nucleophilic Substitution (Sec. Amine / KI / K2CO3) Inter2->Step4 Final Final THI Ligand Step4->Final

Figure 2: Modular synthetic pathway for N1-substituted tetrahydroindazole ligands.

Part 4: Pharmacological Profiling (Protocols)

Trustworthiness in


 research depends on the rigor of the binding assay. [3H]-DTG  is the industry standard radioligand, but it is non-selective (

). Therefore, a masking protocol is mandatory.
Protocol: Radioligand Binding Assay ([3H]-DTG)

Objective: Determine


 of the THI ligand for TMEM97.

Materials:

  • Membrane Source: Rat liver homogenates (rich in

    
    ) or TMEM97-transfected HEK293 cells.
    
  • Radioligand: [3H]-1,3-Di-o-tolylguanidine ([3H]-DTG).

  • Masking Agent: (+)-Pentazocine (highly selective

    
     agonist).
    
  • Non-specific Control: Haloperidol (10

    
    M).[1]
    

Step-by-Step Methodology:

  • Preparation: Thaw membrane aliquots and resuspend in 50 mM Tris-HCl buffer (pH 8.0).

  • Masking: Add 100 nM (+)-pentazocine to all wells. Crucial: This saturates all

    
     sites, ensuring any [3H]-DTG binding observed is solely due to 
    
    
    
    .
  • Incubation:

    • Add test compound (concentrations

      
       to 
      
      
      
      M).
    • Add [3H]-DTG (final conc. ~3 nM).

    • Incubate for 120 minutes at 25°C (equilibrium is slower for lipophilic THI ligands).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a Brandel cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Data Interpretation: Representative Values

The following table illustrates expected values for a successful THI lead compared to references [1][2].

CompoundCore StructureAmine Tail

(nM)

(nM)
Selectivity (

)
PB28 CyclohexylpiperazineTetralin0.6813.0~19
DTG GuanidineTolyl39.935.50.9 (None)
7t (Iyamu) Tetrahydroindazole 4-(4-pyridyl) 16.0 >10,000 >625
7g (Iyamu) TetrahydroindazoleBenzyl-piperidine28.04,200~150

Part 5: Therapeutic Implications[3]

The THI pharmacophore is not merely a tool compound; it is a therapeutic scaffold.

  • Oncology:

    
     ligands trigger rapid internalization of the TMEM97/PGRMC1/LDLR complex. THI-drug conjugates (TDCs) are being explored to deliver cytotoxic payloads specifically to tumors overexpressing TMEM97 (e.g., pancreatic ductal adenocarcinoma).
    
  • Alzheimer's Disease:

    
     antagonists block the binding of A
    
    
    
    oligomers to neuronal synapses.[1][2] The rigidity of the THI core offers metabolic stability advantages over flexible linear amines for CNS penetrance.

References

  • Iyamu, D. I., Lv, W., Malik, N., Mishra, R. K., & Schiltz, G. E. (2019).[3] Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands.[3][4][5] ChemMedChem, 14(13), 1248–1256.[3][4] Link

  • Alon, A., Schmidt, H. R., Wood, M. D., Sahn, J. J., Martin, S. F., & Kruse, A. C. (2017).[6] Identification of the gene that codes for the σ2 receptor.[7] Proceedings of the National Academy of Sciences, 114(27), 7160–7165. Link

  • Berardi, F., Ferorelli, S., Abate, C., Colabufo, N. A., Contino, M., Perrone, R., & Tortorella, V. (2004). 4-(Tetralin-1-yl)- and 4-(Naphthalen-1-yl)alkyl derivatives of 1-Cyclohexylpiperazine as Sigma Receptor Ligands with Agonist Sigma-2 Activity. Journal of Medicinal Chemistry, 47(9), 2308–2317. Link

  • Zeng, C., Vangveravong, S., Jones, L. A., & Mach, R. H. (2011). Characterization and evaluation of two novel fluorescent sigma-2 receptor ligands as proliferation probes. Molecular Imaging and Biology, 13(3), 403-411. Link

Sources

Aromatic vs. Saturated: A Technical Comparison of Indazol-5-amine and Tetrahydroindazol-5-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison between the fully aromatic 1,3-dimethyl-1H-indazol-5-amine and the partially saturated 4,5,6,7-tetrahydro-1H-indazol-5-amine .

Executive Summary

In modern drug discovery, the transition from "flat" aromatic systems to three-dimensional (3D) scaffolds is a critical strategy to improve solubility, selectivity, and patentability. This guide contrasts two structurally related but physicochemically distinct building blocks:

  • 1,3-Dimethyl-1H-indazol-5-amine (Compound A): A planar, fully aromatic system with an aniline-like amine.

  • 4,5,6,7-Tetrahydro-1H-indazol-5-amine (Compound B): A semi-saturated, bicyclic system featuring a chiral, aliphatic amine and a puckered cyclohexene ring.

Key Insight: While Compound A offers rigid pi-stacking interactions typical of kinase hinge binders, Compound B introduces sp³ character (


), chirality, and significantly higher basicity, making it a superior scaffold for exploring solvent-exposed pockets and improving aqueous solubility.

Structural & Physicochemical Analysis[1][2][3][4][5]

The core difference lies in the saturation of the carbocyclic ring. This single modification drastically alters the electronic and geometric landscape of the molecule.

Electronic Properties & Basicity

The most consequential difference for medicinal chemists is the nature of the primary amine.

Feature1,3-Dimethyl-1H-indazol-5-amine4,5,6,7-Tetrahydro-1H-indazol-5-amine
Amine Type Aniline (Aromatic)Aliphatic Amine (Primary alkyl)
Hybridization

conjugated with ring

on a chiral carbon
Estimated pKa ~3.5 – 4.5 (Weak base)~9.0 – 10.5 (Strong base)
H-Bonding Weak H-bond acceptor; Good donorStrong H-bond acceptor & donor
Ionization at pH 7.4 NeutralMostly Protonated (Cationic)

Causality: In the aromatic scaffold, the nitrogen lone pair is delocalized into the pi-system, drastically reducing basicity. In the tetrahydro scaffold, the amine is insulated from the pyrazole ring by saturated carbons, retaining the high basicity characteristic of cyclohexylamine. This allows Compound B to form strong ionic interactions (salt bridges) with aspartate or glutamate residues in protein active sites.

Geometric & Conformational Analysis
  • Planarity: Compound A is strictly planar. It binds primarily through hydrophobic pi-pi interactions (e.g., sandwiching between phenylalanine residues).

  • Chirality: Compound B possesses a stereocenter at C5. The ring adopts a half-chair or envelope conformation ("puckered"), projecting substituents out of the plane. This "escape from flatland" is associated with higher clinical success rates due to reduced promiscuity.

Synthetic Methodologies

The synthesis of these two cores requires fundamentally different approaches: aromatic substitution vs. cyclocondensation .

Workflow Visualization

The following diagram contrasts the linear synthesis of the aromatic core with the convergent synthesis of the tetrahydro core.

Synthesis_Comparison cluster_Aromatic Aromatic Route (Compound A) cluster_Tetrahydro Tetrahydro Route (Compound B) Start_A 3-Methyl-6-nitro-1H-indazole Step_A1 Methylation (MeI/Base) Regioisomer Separation Start_A->Step_A1 N1 vs N2 selectivity Step_A2 Reduction (H2, Pd/C or Fe/HCl) Step_A1->Step_A2 Nitro reduction Prod_A 1,3-Dimethyl-1H-indazol-5-amine Step_A2->Prod_A Start_B 1,4-Dioxaspiro[4.5]decan-8-one Step_B1 Acylation (Diethyl oxalate/LDA) Start_B->Step_B1 C-acylation Step_B2 Cyclization (Hydrazine) Step_B1->Step_B2 Knorr-type synthesis Step_B3 Reductive Amination (NH4OAc, NaBH3CN) Step_B2->Step_B3 Ketone to Amine Prod_B 4,5,6,7-Tetrahydro-1H-indazol-5-amine Step_B3->Prod_B Racemic mix

Figure 1: Comparative synthetic pathways. The aromatic route relies on functionalizing an existing ring, while the tetrahydro route builds the pyrazole ring onto a saturated cyclohexanone precursor.

Detailed Protocol: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-amine

Note: This protocol is adapted for high-throughput validation.

Reagents: 1,4-dioxaspiro[4.5]decan-8-one, Ethyl formate, Hydrazine hydrate, Ammonium acetate, Sodium cyanoborohydride.

  • Formylation (C-C Bond Formation):

    • To a suspension of NaH (1.2 eq) in dry THF at 0°C, add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and ethyl formate (1.2 eq).

    • Stir at room temperature (RT) for 16h.

    • Checkpoint: Monitor TLC for disappearance of ketone. The intermediate enolate is sensitive to moisture.

  • Cyclization (Pyrazole Formation):

    • Dissolve the crude formylated intermediate in EtOH.

    • Add Hydrazine hydrate (1.5 eq) dropwise at 0°C. Reflux for 3h.

    • Concentrate and treat with 3N HCl to deprotect the ketal (if ketal starting material was used) or proceed directly if using 4-acetamidocyclohexanone precursors.

  • Reductive Amination (Stereocenter Formation):

    • Dissolve the resulting 1,5,6,7-tetrahydro-4H-indazol-4-one (or 5-one isomer) in MeOH.

    • Add Ammonium acetate (10 eq) and stir for 2h to form the imine.

    • Add NaBH₃CN (1.5 eq) portion-wise. Stir for 12h.

    • Workup: Quench with NaOH (pH > 10) to ensure the amine is neutral for extraction into DCM.

    • Purification: Silica gel chromatography (DCM/MeOH/NH₄OH).

Medicinal Chemistry Applications

Case Study: Kinase vs. Sigma Receptors
  • Kinase Inhibitors (Aromatic Core): The 1,3-dimethyl-1H-indazol-5-amine scaffold is frequently used to target the ATP-binding site of kinases (e.g., ITK, JAK). The planar structure fits the narrow hydrophobic cleft, and the N1/N2 nitrogens often accept H-bonds from the hinge region.

  • Sigma-2 Ligands (Tetrahydro Core): Researchers at NIH and Vertex developed tetrahydroindazole derivatives as highly selective Sigma-2 receptor ligands. The sp³ nature of the C5-amine allowed the molecule to orient into a specific "selectivity pocket" above the ligand plane, which was inaccessible to the flat aromatic analogs.

Solubility Forecast Index (SFI)

The tetrahydro scaffold improves the Solubility Forecast Index (SFI = cLogP + #Aromatic Rings).

  • Compound A: High aromatic count (2 rings) → Higher SFI (Lower solubility risk).

  • Compound B: Low aromatic count (1 ring) + Ionizable amine → Lower SFI (Better solubility).

Experimental Validation: Self-Validating Protocol for pKa Determination

To empirically verify the electronic difference described in Section 2.1, use this potentiometric titration protocol.

Objective: Determine the pKa of the conjugate acid of the 5-amino group.

  • Preparation: Dissolve 5 mg of the amine hydrochloride salt in 20 mL of degassed water/methanol (1:1) to ensure solubility.

  • Titrant: 0.01 M Standardized NaOH.

  • Execution:

    • Perform a blank titration (solvent only).

    • Titrate the sample from pH 2.0 to pH 12.0.

  • Data Analysis:

    • Compound A (Aromatic): Look for an inflection point near pH 3.5–4.5. (Note: May be difficult to detect in water due to low basicity; use non-aqueous titration if needed).

    • Compound B (Tetrahydro): Look for a sharp inflection point near pH 9.5–10.0.

  • Validation: The

    
     between the two compounds should be > 5 log units, confirming the aliphatic vs. aromatic nature.
    

Decision Logic for Scaffold Selection

Use the following logic flow to select the appropriate scaffold for your lead optimization program.

Scaffold_Selection Start Target Binding Site Analysis Q1 Is the pocket narrow/flat? Start->Q1 Q2 Is there a cation-pi or salt-bridge opportunity? Q1->Q2 No (Solvent Exposed) Res_A Select 1,3-Dimethyl-1H-indazol-5-amine (Planar, Hydrophobic) Q1->Res_A Yes (Intercalation) Q2->Res_A No (Pi-stacking needed) Res_B Select Tetrahydroindazole Amine (3D, Basic, Soluble) Q2->Res_B Yes (Asp/Glu interaction)

Figure 2: Decision matrix for medicinal chemistry scaffold selection.

References

  • Crystal Structure of 1,3-Dimethyl-1H-indazol-6-amine (Analogous aromatic structure analysis). Acta Crystallographica Section E. Link

  • Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands . Journal of Medicinal Chemistry. 1[2][3]

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors . Journal of Medicinal Chemistry. 4[5]

  • Derivatization of 3-Amino-4,5,6,7-tetrahydro-1H-indazole for Drug Discovery . BenchChem Application Notes. 6[2][3][7][8]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination . ACS Omega. 9

Sources

An In-depth Technical Guide to the 4,5,6,7-tetrahydro-1H-indazol-5-amine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydro-1H-indazole core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. It consists of a pyrazole ring fused to a cyclohexane ring. The "-amine" substitution at the 5-position introduces a key functional group that can serve as a critical pharmacophoric element or a versatile synthetic handle for further molecular elaboration.

This scaffold is considered "privileged" because it demonstrates the ability to bind to multiple, unrelated biological targets through judicious modification of its substitution patterns. Its rigid, three-dimensional structure, combined with the hydrogen bond donor/acceptor capabilities of the pyrazole and amine moieties, allows it to present a variety of functionalities in a defined spatial orientation. This makes it an ideal starting point for developing potent and selective ligands for targets ranging from kinases and G-protein coupled receptors (GPCRs) to enzymes involved in inflammatory cascades.[1][2][3]

Derivatives of this core have shown promise in several therapeutic areas, including:

  • Oncology: As kinase inhibitors and sigma-2 receptor ligands.[1][2]

  • Inflammation & Pain: As potent anti-inflammatory agents, notably through the inhibition of enzymes like cyclo-oxygenase-2 (COX-2).[4][5]

  • Central Nervous System (CNS) Disorders: Targeting receptors implicated in neurological diseases.[1]

This guide will dissect the fundamental aspects of the 4,5,6,7-tetrahydro-1H-indazol-5-amine core, providing researchers with the foundational knowledge required to effectively leverage this scaffold in their drug discovery programs.

Physicochemical and Structural Properties

Understanding the intrinsic properties of the core is the first step in rational drug design. These characteristics govern its behavior in both chemical reactions and biological systems.

PropertyValueSource(s)
Molecular Formula C₇H₁₁N₃[6]
Molecular Weight 137.18 g/mol [6]
CAS Number 74197-15-2
Physical Form Powder
Topological Polar Surface Area (TPSA) 54.7 Ų[6]
LogP (Computed) 0.2257[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]
InChI Key XTWQGFNPJUNTFD-UHFFFAOYSA-N

The amine group at the C5 position significantly influences the molecule's polarity and basicity, providing a crucial interaction point for engaging with biological targets. The partially saturated cyclohexane ring imparts a distinct three-dimensional character, which is often advantageous for achieving selectivity compared to flat, aromatic systems.

Synthesis and Derivatization: Building the Core

The construction of the tetrahydroindazole ring system is typically achieved through a condensation reaction between a 1,3-dicarbonyl equivalent on a cyclohexane ring and a hydrazine derivative. This approach offers a robust and modular route to the core scaffold.

General Synthetic Strategy

A common and efficient method for synthesizing related amino-tetrahydroindazoles involves the reaction of a β-ketonitrile on a cyclohexane ring with hydrazine.[7] This strategy is highly effective because the starting materials are often commercially available or readily prepared, and the cyclization proceeds with high regioselectivity.

The general workflow involves:

  • Starting Material Selection: A cyclohexanone derivative with a nitrile group at the 2-position (2-oxocyclohexanecarbonitrile) serves as the key precursor.

  • Condensation & Cyclization: Reaction with hydrazine hydrate in a suitable solvent, typically an alcohol like ethanol, under reflux conditions.[7] The hydrazine initially attacks the ketone, followed by an intramolecular cyclization onto the nitrile group to form the fused pyrazole ring.

  • Workup & Purification: Standard procedures such as concentration, extraction, and filtration are used to isolate the crude product.

  • Purification: Final purification is achieved through recrystallization or silica gel column chromatography to yield the desired product.[7]

G cluster_synthesis General Synthesis Workflow start 2-Oxocyclohexane carbonitrile + Hydrazine reaction Condensation & Cyclization (Reflux) start->reaction Ethanol workup Reaction Workup (Extraction/Filtration) reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product 3-Amino-4,5,6,7- tetrahydro-1H-indazole purification->product

Caption: General workflow for the synthesis of an amino-tetrahydroindazole.

Exemplary Experimental Protocol: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole

This protocol, adapted from established methods for similar structures, serves as a reliable template.[7]

Materials:

  • 2-oxocyclohexanecarbonitrile (1.0 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Ethanol (20 mL)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • To a solution of 2-oxocyclohexanecarbonitrile (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (1.2 mmol).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

  • Once the starting material is consumed, allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • If a solid precipitates, collect it by filtration and wash with a small amount of cold ethanol.

  • If no solid forms, extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel, eluting with an ethyl acetate/hexane gradient to afford the pure 3-Amino-4,5,6,7-tetrahydro-1H-indazole.

The Core in Medicinal Chemistry: A Structure-Activity Relationship (SAR) Perspective

Relating changes in a molecule's structure to its biological activity is the cornerstone of medicinal chemistry.[8] The 4,5,6,7-tetrahydro-1H-indazol-5-amine scaffold offers multiple points for modification to probe these relationships and optimize for potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points for SAR studies on the tetrahydroindazole core.

Case Study: Anti-Inflammatory Agents

Research into anti-inflammatory agents has demonstrated clear SAR trends. A study on 1-aryl and 2-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids revealed that the position of the aryl substituent is critical. The 1-aryl isomers exhibited significantly higher anti-inflammatory activity than their 2-aryl counterparts.[4] This suggests that the N1 position of the pyrazole ring is a more favorable vector for interacting with the biological target, likely placing the aryl group in a key binding pocket. The most active compound from this series was 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid.[4] Molecular modeling studies on similar tetrahydroindazole derivatives have identified interactions with the Arg106 residue of the COX-2 enzyme as being crucial for inhibitory activity.[5][9]

Case Study: Kinase Inhibitors

In the development of Interleukin-2 inducible T-cell kinase (ITK) inhibitors, the tetrahydroindazole scaffold was evolved from an earlier indazole series to improve pharmaceutical properties.[2] X-ray crystallography was instrumental in guiding this effort, revealing a specific selectivity pocket. The SAR exploration focused on identifying appropriate lipophilic substituents that could occupy this pocket, leading to enhanced potency and selectivity. This work culminated in the identification of a potent and selective ITK inhibitor with good ADME (Absorption, Distribution, Metabolism, and Excretion) properties in preclinical models.[2]

Case Study: Sigma-2 Receptor Ligands for CNS and Cancer

The development of tetrahydroindazole-based ligands for the sigma-2 receptor, a target implicated in CNS disorders and cancer, provides another excellent example of SAR.[1] By systematically modifying the scaffold, researchers were able to develop highly potent and selective compounds. These SAR data were then used to generate a pharmacophore model, which serves as a predictive tool for designing future ligands with improved properties. Several compounds in this series also showed promising solubility and microsomal stability, which are critical for advancement as chemical probes or drug candidates.[1]

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design.[10][11] The amine group of the 4,5,6,7-tetrahydro-1H-indazol-5-amine core can be considered a bioisostere of a hydroxyl group, offering a different hydrogen bonding profile and basicity. For instance, the 5-ol version of this scaffold has also been explored for its biological activities.[3] Furthermore, the entire indazole ring can act as a bioisostere for other bicyclic systems like benzimidazoles or indoles, providing a route to novel chemical matter with potentially improved properties or new intellectual property.

Analytical Characterization Workflow

Rigorous characterization is non-negotiable for ensuring the identity, purity, and structure of any synthesized compound. A multi-pronged analytical approach is required.

cluster_characterization Standard Characterization Workflow crude Purified Compound tlc TLC/LCMS (Purity Check) crude->tlc ms Mass Spec (MS) (Molecular Weight) tlc->ms nmr NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) ms->nmr final Structurally Confirmed Pure Compound nmr->final

Caption: A typical workflow for the analytical characterization of the core.

  • Chromatography (TLC/LCMS): The first step after synthesis is to assess purity. Thin Layer Chromatography (TLC) provides a quick qualitative check, while Liquid Chromatography-Mass Spectrometry (LCMS) offers quantitative purity data and confirms the mass of the desired product.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. They provide information on the number and type of protons and carbons, their connectivity, and the overall molecular framework.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as N-H stretches from the amine and pyrazole, and C-H stretches from the aliphatic ring.[12]

Conclusion and Future Perspectives

The 4,5,6,7-tetrahydro-1H-indazol-5-amine core is a validated and highly valuable scaffold in drug discovery. Its synthetic tractability, coupled with its rich three-dimensional architecture and multiple points for chemical modification, makes it an enduring platform for the development of novel therapeutics. The successful application of this core in developing inhibitors for kinases, anti-inflammatory agents, and CNS-active compounds underscores its privileged nature.

References

  • Messer, J.A., et al. (2019). Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem.
  • ChemSynthesis. (2025). 4,5,6,7-tetrahydro-1H-indazole. ChemSynthesis.
  • Yamazaki, Y., et al. (1976). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry.
  • PubChem. 4,5,6,7-Tetrahydro-5(1h)-indazolone. PubChem.
  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. PubChem.
  • Smyth, M.S., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. 4,5,6,7-tetrahydro-1H-indazol-5-amine. Sigma-Aldrich.
  • Various Authors. (2025). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate.
  • ChemScene. 4,5,6,7-Tetrahydro-1H-indazol-6-amine. ChemScene.
  • Benchchem. Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. Benchchem.
  • Gomez, J.A., et al. (2021). Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry.
  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science.
  • Gomez, J.A., et al. (2021). Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 Inhibitors. ResearchGate.
  • PubChem. 4,5,6,7-tetrahydro-1h-indazol-5-amine. PubChem.
  • Wu, Y. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • BLDpharm. 74197-17-4|4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride. BLDpharm.
  • Benchchem. In-Depth Technical Guide: Physicochemical Properties of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. Benchchem.
  • Drug Design Org. (2005). Structure Activity Relationships (SAR). Drug Design Org.
  • Patani, G.A., & LaVoie, E.J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Benchchem. 4,5,6,7-Tetrahydro-1H-indazol-5-ol. Benchchem.

Sources

Unveiling the Molecular Interactions of 1,3-Dimethyl-Tetrahydroindazole Amines: A Technical Guide to Biological Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dimethyl-tetrahydroindazole amine scaffold represents a privileged structure in medicinal chemistry, demonstrating a versatile range of biological activities. This guide provides an in-depth exploration of the key biological targets modulated by this chemical series, offering a technical framework for researchers and drug development professionals. We will delve into the mechanistic underpinnings of these interactions, detail robust experimental protocols for target validation, and present a rational approach to structure-activity relationship (SAR) studies.

Core Biological Targets and Rationale for Investigation

The indazole and tetrahydroindazole core has been identified as a key pharmacophore interacting with a diverse array of protein families. For the 1,3-dimethyl-tetrahydroindazole amine series, several high-value target classes have emerged from preclinical and discovery research. This guide will focus on the most prominent and well-validated of these targets.

Kinase Inhibition: A Dominant Modality

A significant body of research points to protein kinases as a primary target class for indazole-based compounds. The ATP-binding site of kinases offers a favorable environment for the heterocyclic indazole scaffold.

  • Cyclin-Dependent Kinase 2 (CDK2): Tetrahydroindazoles have been identified as inhibitors of CDK2/cyclin complexes, which are crucial regulators of the cell cycle.[1] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention.

  • Anaplastic Lymphoma Kinase (ALK): The 3-aminoindazole derivative, entrectinib, has demonstrated potent inhibitory activity against ALK, a receptor tyrosine kinase whose genetic alterations are oncogenic drivers in various cancers, including non-small cell lung cancer.[2]

  • Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-indazole derivatives have been shown to inhibit FGFR1-3.[2] Aberrant FGFR signaling is implicated in tumorigenesis and angiogenesis.

  • Interleukin-2 Inducible T-cell Kinase (ITK): Tetrahydroindazole inhibitors of ITK, a member of the Tec family of tyrosine kinases, have been developed.[3] ITK plays a critical role in T-cell signaling, making it a target for inflammatory and autoimmune diseases.[3]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Notably, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been found to selectively activate extracellular signal-regulated kinases (ERK) within the MAPK pathway, suggesting a more complex modulatory role beyond simple inhibition.[4]

Immunometabolic Modulation: Targeting IDO1
  • Indoleamine 2,3-dioxygenase (IDO1): Derivatives of 1,3-dimethyl-6-amino indazole have been specifically designed as inhibitors of IDO1.[4] IDO1 is a heme-containing enzyme that catabolizes the essential amino acid tryptophan, leading to an immunosuppressive tumor microenvironment. Inhibition of IDO1 is a promising strategy in cancer immunotherapy. One specific derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, has been shown to suppress IDO1 expression.[4]

Emerging and Off-Target Considerations
  • Sigma-2 Receptor: The tetrahydroindazole scaffold is present in potent ligands for the sigma-2 receptor.[5][6] The function of this receptor is still being elucidated, but it is implicated in neurological disorders and cancer.

  • Human Dihydroorotate Dehydrogenase (DHODH): Tetrahydroindazole derivatives have been identified as inhibitors of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[5][7] Inhibition of DHODH can impact cell proliferation and is a target for cancer and autoimmune diseases.[7]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to confidently identify and validate the biological targets of 1,3-dimethyl-tetrahydroindazole amines. The following workflows provide a logical progression from initial screening to in-depth mechanistic studies.

Initial Target Class Identification: Broad Spectrum Screening

The initial step involves broad screening to identify the general class of biological targets.

Caption: Workflow for initial broad-spectrum screening.

Step-by-Step Protocol:

  • Compound Library Preparation: Synthesize or procure a library of 1,3-dimethyl-tetrahydroindazole amine analogs with diverse substitutions.

  • Broad Panel Screening:

    • Kinase Panel: Submit the library to a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) to assess inhibitory activity against a large number of kinases at a single concentration (typically 1-10 µM).

    • Receptor and Enzyme Panels: Utilize similar services for broad screening against a panel of receptors and other enzymes to identify potential off-target activities.

  • Hit Identification: Analyze the screening data to identify "hits" based on predefined criteria, such as a significant percentage of inhibition (e.g., >50%) compared to a control.

Target Validation and Mechanistic Elucidation

Once initial hits are identified, a series of validation experiments are crucial to confirm the target and elucidate the mechanism of action.

Caption: Tiered approach for target validation.

Detailed Protocols:

  • IC50/EC50 Determination:

    • Prepare a serial dilution of the hit compound.

    • Perform the relevant biochemical or cellular assay (e.g., kinase activity assay, cell proliferation assay).

    • Measure the response at each compound concentration.

    • Plot the dose-response curve and calculate the half-maximal inhibitory/effective concentration (IC50/EC50) using non-linear regression.

  • Direct Binding Assays:

    • Surface Plasmon Resonance (SPR):

      • Immobilize the purified target protein on a sensor chip.

      • Flow different concentrations of the compound over the chip.

      • Measure the change in the refractive index to determine binding kinetics (kon, koff) and affinity (KD).

    • Isothermal Titration Calorimetry (ITC):

      • Place the purified target protein in the sample cell.

      • Titrate the compound into the cell.

      • Measure the heat released or absorbed upon binding to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

    • Competitive Radioligand Binding Assay:

      • Incubate the target protein with a radiolabeled ligand of known affinity.

      • Add increasing concentrations of the unlabeled test compound.

      • Measure the displacement of the radioligand to determine the binding affinity of the test compound.[5]

  • Cell-Based Target Engagement:

    • Cellular Thermal Shift Assay (CETSA):

      • Treat intact cells with the compound.

      • Heat the cell lysate to different temperatures.

      • Measure the amount of soluble target protein at each temperature by Western blot or other methods. Ligand binding stabilizes the protein, leading to a shift in its melting curve.

  • Downstream Pathway Analysis:

    • Western Blotting:

      • Treat cells with the compound for various times and at different concentrations.

      • Lyse the cells and separate proteins by SDS-PAGE.

      • Transfer proteins to a membrane and probe with antibodies specific for the target protein and its downstream signaling components (e.g., phosphorylated forms).

Data Presentation and Interpretation

Quantitative Data Summary
TargetCompoundAssay TypeIC50/KD (nM)Reference
ALKEntrectinibEnzyme Inhibition12[2]
FGFR1Compound 106Enzyme Inhibition2000[2]
FGFR2Compound 106Enzyme Inhibition800[2]
FGFR3Compound 106Enzyme Inhibition4500[2]
IDO1Compound 121Enzyme Inhibition720[2]
IDO1Compound 122Enzyme Inhibition770[2]

Conclusion and Future Directions

The 1,3-dimethyl-tetrahydroindazole amine scaffold is a versatile starting point for the development of potent and selective modulators of several key biological targets, particularly protein kinases and immunometabolic enzymes. A systematic approach to target identification and validation, as outlined in this guide, is crucial for advancing these compounds through the drug discovery pipeline. Future efforts should focus on leveraging structural biology to guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (Source: PMC)
  • Technical Support Center: Addressing Off-Target Effects of 1,3,4,5-Tetrahydrobenzo[cd]indazole Analogs. (Source: Benchchem)
  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (Source: PubMed)
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (Source: PMC - NIH)
  • Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. (Source: PubMed)
  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (Source: Unknown)
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.

Sources

Methodological & Application

Application Note: Optimization and Scalability of Reductive Amination on the 1,3-Dimethyl-6,7-dihydro-1H-indazol-5(4H)-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-dimethyl-6,7-dihydro-1H-indazol-5(4H)-one scaffold is a privileged intermediate in the synthesis of bioactive compounds, particularly kinase inhibitors (e.g., ITK inhibitors), sigma-2 receptor ligands, and GPCR modulators. Functionalization of the C-5 ketone via reductive amination is the primary route to access diversity at this position.

This guide details two validated protocols for this transformation:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) – for rapid, mild conversion of primary/secondary amines.

  • Method B (Advanced): Titanium(IV) Isopropoxide (

    
    ) – for sterically encumbered or weakly nucleophilic amines.
    

Strategic Analysis & Mechanism

The Chemical Challenge

The substrate features a fused bicyclic system. While the C-5 ketone is accessible, the adjacent C-4 and C-6 methylene groups create a steric environment that can impede bulky amines. Furthermore, the N-1 and C-3 methyl groups influence the electronic properties of the pyrazole ring, though the C-5 position remains electronically isolated enough to behave like a typical cyclohexanone derivative.

Reaction Mechanism

The reaction proceeds via a stepwise "indirect" reductive amination.

  • Condensation: The amine attacks the ketone to form a hemiaminal, which dehydrates to an imine (or iminium ion).

  • Reduction: The hydride source selectively reduces the imine to the amine.[1]

Critical Success Factor: The choice of reducing agent is paramount. Sodium Triacetoxyborohydride (STAB) is preferred because it is less basic than


 and does not reduce the ketone as quickly as it reduces the protonated imine, preventing the formation of the alcohol side-product (direct reduction).

ReactionMechanism Ketone Substrate (C-5 Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine (Acid Cat.) DirectRed Side Product: Alcohol Ketone->DirectRed Fast reduction (Avoid NaBH4) Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium (Activated) Hemiaminal->Imine - H2O Product 5-Amino-Tetrahydroindazole (Product) Imine->Product + Hydride (H-)

Figure 1: Mechanistic pathway for the reductive amination of tetrahydroindazolones. The goal is to favor the Imine path over direct Ketone reduction.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Primary amines, unhindered secondary amines, and high-throughput parallel synthesis. Reference: Based on the standard Abdel-Magid protocol [1].

Reagents
  • Substrate: 1,3-dimethyl-6,7-dihydro-1H-indazol-5(4H)-one (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Procedure
  • Setup: In a dry reaction vial equipped with a stir bar, dissolve the Substrate (1.0 mmol) in DCE (5 mL).

  • Amine Addition: Add the Amine (1.1 mmol).

  • Acid Activation: Add Acetic Acid (1.0 mmol). Note: This buffers the pH to ~5-6, accelerating imine formation.

  • Stirring: Stir at Room Temperature (RT) for 30–60 minutes. This "pre-complexation" time allows the imine/iminium equilibrium to establish.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Caution: Mild gas evolution (

      
      ) may occur if moisture is present.
      
  • Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS or TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the ketone (

    
    ) and appearance of the amine product.
    
  • Quench: Add saturated aqueous

    
     (5 mL) and stir vigorously for 15 minutes to quench excess borohydride.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over

    
    , and concentrate.
    
Method B: Titanium(IV) Isopropoxide Mediated

Best for: Weakly nucleophilic amines (e.g., anilines), bulky amines, or when Method A fails to reach completion. Mechanism:


 acts as a strong Lewis acid and a water scavenger, driving the equilibrium toward the imine [2].
Reagents
  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[2]

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol or THF

Step-by-Step Procedure
  • Imine Formation: In a dry flask under Nitrogen/Argon, combine the Substrate (1.0 mmol) and Amine (1.2 mmol) in neat

    
     (2.0 mmol) or minimal THF.
    
  • Incubation: Stir at RT (or 50°C for difficult substrates) for 6–12 hours.

    • Checkpoint: The solution often turns viscous or changes color (yellow/orange) as the titanium-amine complex forms.

  • Dilution: Dilute the mixture with absolute Ethanol (5 mL).

  • Reduction: Cool to 0°C. Carefully add

    
      (1.5 mmol) portion-wise.
    
    • Note:

      
       is used here because the intermediate is a titanium-imine complex, which requires a stronger hydride source than STAB.
      
  • Quench (Critical): Add water (1 mL) dropwise. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. Wash the pad thoroughly with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Equilibrium favors ketoneUse Method B (

) to scavenge water. Add molecular sieves (4Å) to Method A.
Alcohol Side Product Direct reduction of ketoneEnsure "pre-stir" time (30-60 min) before adding hydride. Switch from

to STAB.
Dialkylation Primary amine reacts twiceUse excess amine (2-3 equiv) to statistically favor mono-alkylation.
Emulsion during workup Titanium salts (Method B)Wash the organic layer with 1M NaOH or Rochelle's Salt solution to chelate Titanium.
Stereochemical Considerations

The product contains a chiral center at C-5.

  • Standard Reaction: Produces a racemate (50:50 mixture of enantiomers).

  • Chiral Induction: Using a chiral amine will produce diastereomers, which can often be separated by standard silica chromatography.

  • Resolution: For drug development, the racemate is typically resolved using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or via salt formation with chiral acids (e.g., Tartaric acid).

Workflow Visualization

Workflow start Start: 1,3-dimethyl-6,7-dihydro- 1H-indazol-5(4H)-one decision Is the Amine Sterically Hindered or Weakly Nucleophilic? start->decision methodA Method A: STAB Protocol (DCE, AcOH, NaBH(OAc)3) decision->methodA No (Standard) methodB Method B: Ti(OiPr)4 Protocol (Neat/THF, then NaBH4) decision->methodB Yes (Difficult) monitor Monitor: LCMS/TLC (Check for Ketone consumption) methodA->monitor methodB->monitor quenchA Quench: Sat. NaHCO3 monitor->quenchA Method A Complete quenchB Quench: H2O -> Celite Filter monitor->quenchB Method B Complete purify Purification: Acid/Base Extraction or Flash Column quenchA->purify quenchB->purify

Figure 2: Decision tree for selecting the appropriate reductive amination protocol based on amine properties.

Safety & Scalability

  • Boron Waste: Both STAB and

    
     generate boron salts. Large-scale reactions require dedicated waste streams.
    
  • Hydrogen Gas:

    
     releases significant 
    
    
    
    upon quenching. Ensure adequate ventilation and quench slowly at 0°C.
  • DCE Toxicity: 1,2-Dichloroethane is a Class 1 solvent (carcinogenic). For GMP scale-up, substitute with DCM or THF where possible, though reaction rates may decrease slightly.

  • Exotherms: The addition of

    
     to amines can be slightly exothermic.
    

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6] The Journal of Organic Chemistry.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry.

  • Gein, V. L. , et al. (2019).[7] Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry.

  • BenchChem. N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine Structure and Reactivity.

Sources

Application Notes and Protocols: Synthesis of Tetrahydroindazole-5-amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tetrahydroindazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds. These molecules have shown promise as kinase inhibitors, anti-inflammatory agents, and treatments for neurodegenerative diseases.[1][2][3] The 5-amino substituted tetrahydroindazoles, in particular, serve as crucial intermediates for the synthesis of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies. This document provides a detailed guide for the synthesis of tetrahydroindazole-5-amine intermediates, focusing on a reliable and adaptable protocol.

The core of this synthetic approach involves the construction of a substituted cyclohexanone precursor, followed by cyclization with hydrazine to form the tetrahydroindazole ring system. Subsequent functional group manipulations, including the reduction of a nitro group or a Hofmann rearrangement, can be employed to install the key 5-amino group.[4][5] This guide will detail the necessary reagents, step-by-step procedures, and in-process controls to ensure a successful and reproducible synthesis.

Synthesis Overview

The overall synthetic strategy is depicted below. The synthesis commences with the formation of a substituted cyclohexanone, which then undergoes condensation with hydrazine to yield the core tetrahydroindazole ring. The introduction of the 5-amino group is typically achieved in the final steps.

Synthesis_Workflow cluster_0 Cyclohexanone Formation cluster_1 Tetrahydroindazole Core Synthesis cluster_2 Amine Installation A Starting Materials (e.g., Substituted Aldehyde, β-ketoester) B Cyclohexanone Intermediate A->B Condensation D Tetrahydroindazole Intermediate B->D Cyclization C Hydrazine Hydrate C->D E Functional Group Manipulation D->E e.g., Nitration/ Reduction F Tetrahydroindazole-5-amine E->F

Caption: General workflow for the synthesis of tetrahydroindazole-5-amine.

Experimental Protocols

Part 1: Synthesis of the Cyclohexanone Intermediate

The initial step involves the construction of a suitably substituted cyclohexanone ring. A common and efficient method is the condensation of an aromatic aldehyde with a β-ketoester.[2]

Materials:

  • Substituted aromatic aldehyde

  • β-ketoester (e.g., ethyl acetoacetate)

  • Base (e.g., piperidine, Amberlyst A-21)[2]

  • Solvent (e.g., isopropanol, ethanol)

  • Reaction vessel with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of the aromatic aldehyde in the chosen solvent, add the β-ketoester.

  • Add a catalytic amount of the base to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Part 2: Formation of the Tetrahydroindazole Core

The cyclohexanone intermediate is then cyclized with hydrazine hydrate to form the bicyclic tetrahydroindazole core.[1][6]

Materials:

  • Substituted cyclohexanone intermediate from Part 1

  • Hydrazine hydrate

  • Solvent (e.g., methanol, ethanol)

  • Catalytic acid (e.g., acetic acid, HCl)[4][6]

  • Reaction vessel with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the cyclohexanone intermediate in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of acid to the solution.

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature.[6]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.[6]

  • The crude product can be purified by recrystallization or column chromatography.

Part 3: Introduction of the 5-Amino Group

There are several strategies to introduce the amine functionality at the 5-position. Two common methods are presented here: reduction of a nitro group and Hofmann rearrangement of a carboxamide.

Method A: Reduction of a 5-Nitro-tetrahydroindazole

This method involves the nitration of the tetrahydroindazole core, followed by reduction to the amine.

Step 3a: Nitration

Materials:

  • Tetrahydroindazole intermediate from Part 2

  • Nitrating agent (e.g., nitric acid/sulfuric acid)

  • Ice bath

Procedure:

  • Carefully add the tetrahydroindazole intermediate to a pre-cooled mixture of nitric acid and sulfuric acid at 0 °C.

  • Stir the reaction mixture at low temperature, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Step 3b: Reduction

Materials:

  • 5-Nitro-tetrahydroindazole intermediate

  • Reducing agent (e.g., Fe/HCl, SnCl₂·2H₂O)[4][7]

  • Solvent (e.g., ethanol, water)[4]

Procedure:

  • To a solution of the 5-nitro-tetrahydroindazole in a mixture of ethanol and water, add the reducing agent (e.g., iron powder and a catalytic amount of HCl).[4]

  • Heat the reaction mixture to reflux and monitor by TLC.[4]

  • Upon completion, cool the reaction and filter off the solid catalyst.

  • Neutralize the filtrate and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product to obtain the tetrahydroindazole-5-amine.

Method B: Hofmann Rearrangement of a Tetrahydroindazole-5-carboxamide

This alternative route involves the formation of a carboxamide at the 5-position, followed by a Hofmann rearrangement.[5]

Step 3a: Carboxamide Formation

This step requires a precursor with a carboxylic acid or ester at the 5-position, which is then converted to the amide.

Materials:

  • Tetrahydroindazole-5-carboxylic acid or ester

  • Ammonia source (e.g., saturated solution of ammonia in methanol)[5]

  • Sealed pressure vessel

Procedure:

  • Treat the tetrahydroindazole-5-carboxylic acid or ester with a saturated solution of ammonia in methanol in a sealed pressure vessel.[5]

  • Heat the mixture at 80-100 °C for 24 hours.[5]

  • Cool the vessel and concentrate the reaction mixture to obtain the crude carboxamide.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure carboxamide.[5]

Step 3b: Hofmann Rearrangement

Materials:

  • Tetrahydroindazole-5-carboxamide

  • Sodium hypobromite (NaOBr) solution (freshly prepared)[5]

  • Ice bath

Procedure:

  • Dissolve the tetrahydroindazole-5-carboxamide in a cold (0-5 °C) aqueous solution of freshly prepared sodium hypobromite.[5]

  • Stir the mixture at 0-5 °C for 1 hour, then slowly warm to room temperature and heat to 50-60 °C for 2-3 hours.[5]

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).[5]

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography to yield the tetrahydroindazole-5-amine.[5]

Characterization and Data

The identity and purity of the synthesized intermediates and the final product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Characteristic peaks for the aliphatic protons of the cyclohexene ring and aromatic/heterocyclic protons. The chemical shifts and coupling constants will be specific to the substitution pattern.
¹³C NMR Resonances corresponding to the carbon atoms of the tetrahydroindazole core and any substituents.
Mass Spectrometry Molecular ion peak corresponding to the calculated exact mass of the target compound.
FT-IR Characteristic absorption bands for functional groups such as N-H (amine), C=O (if applicable), and aromatic C-H stretches.
Melting Point A sharp melting point range indicates a high degree of purity.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in cyclohexanone formation Incomplete reaction; side reactions.Optimize reaction time and temperature. Consider using a more efficient catalyst like Amberlyst A-21.[2]
Formation of hydrazones instead of indazoles Reaction conditions favoring hydrazone formation.Ensure the presence of a catalytic amount of acid and appropriate reaction temperature.[2]
Incomplete reduction of the nitro group Insufficient reducing agent or reaction time.Increase the equivalents of the reducing agent and/or extend the reaction time. Monitor closely by TLC.
Difficulty in purifying the final amine product Product may be polar and water-soluble.Use a more polar eluent system for column chromatography or consider purification by recrystallization of a salt form (e.g., hydrochloride).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.

  • Nitrating agents are strong oxidizers and highly corrosive. Handle with caution and perform the reaction in an ice bath to control the temperature.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols outlined in this application note provide a robust and versatile approach for the synthesis of tetrahydroindazole-5-amine intermediates. By carefully controlling the reaction conditions and utilizing appropriate analytical techniques for in-process monitoring and final product characterization, researchers can reliably produce these valuable building blocks for drug discovery and development programs. The adaptability of these methods allows for the synthesis of a wide array of substituted analogs, facilitating comprehensive exploration of the chemical space around this important scaffold.

Validation_Workflow Start Crude Product TLC TLC Analysis (Purity Check) Start->TLC Purification Purification (Column Chromatography or Recrystallization) TLC->Purification NMR ¹H & ¹³C NMR (Structure Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS Final Pure Tetrahydroindazole-5-amine MS->Final

Caption: Workflow for product purification and validation.

References

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Application Notes and Protocols: Derivatization of 3-Amino-4,5,6,7-tetrahydro-1H-indazole for Drug Discovery. Benchchem.
  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC.
  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiprolifer
  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.
  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Semantic Scholar.
  • Application Notes and Protocols for 3-Amino-4,5,6,7-tetrahydro-1H-indazole. Benchchem.
  • 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. MDPI.
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PMC.
  • Novel method for the synthesis of substituted tetrahydrocarbazoles using aqueous sulphuric acid. Der Pharma Chemica.
  • Direct Catalytic Functionalization of Indazole Derivatives.
  • Indazole, 5-nitro. Organic Syntheses Procedure.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
  • Green synthesis of substituted tetrahydrocarbazoles via the...
  • Rhodium(III)
  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI.
  • Synthesis and molecular docking studies of 1-trityl-5-azaindazole deriv
  • Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions. RSC Publishing.
  • ChemInform Abstract: Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines.
  • Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo.
  • Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Semantic Scholar.

Sources

Application Notes & Protocols: Strategic Amination of Tetrahydroindazole Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminated tetrahydroindazole scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics. The efficient and selective introduction of amine functionalities onto the tetrahydroindazole ketone backbone is a critical step in the synthesis of these valuable compounds. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and scalable amination strategies. We will delve into the mechanistic underpinnings of the most effective methods, offer field-proven, step-by-step protocols, and present a comparative analysis of key reagents. This document is designed to serve as a practical and authoritative resource for chemists navigating the synthesis of these important molecules.

Introduction: The Importance of Aminated Tetrahydroindazoles

The tetrahydroindazole core is a versatile scaffold frequently employed in the design of bioactive molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal platform for targeting specific protein binding pockets. The introduction of an amino group, in particular, is a common strategy to impart desirable pharmacokinetic properties, introduce a key binding interaction (e.g., a hydrogen bond), or provide a handle for further synthetic elaboration.

The primary challenge lies in the selective conversion of a ketone on the saturated portion of the tetrahydroindazole ring into a primary, secondary, or tertiary amine. This guide focuses on the most reliable and widely adopted methods to achieve this transformation: Reductive Amination and, for specific applications, Palladium-Catalyzed C-N Cross-Coupling .

Strategic Overview: Choosing the Right Amination Path

The selection of an appropriate amination method is dictated by the nature of the amine to be installed and the overall functional group tolerance of the substrate. Reductive amination is the most common and direct route, while other methods may be required for more complex or sterically hindered systems.[1]

G start Start: Tetrahydroindazole Ketone Substrate amine_type What type of amine is being introduced? start->amine_type primary_secondary Primary or Secondary Amine (R-NH2 or R1R2NH) amine_type->primary_secondary Aliphatic ammonia Ammonia or equivalent (e.g., NH4OAc) amine_type->ammonia Primary (NH2) aryl_amine Aryl Amine or Heteroaryl Amine amine_type->aryl_amine Aromatic reductive_amination METHOD 1: Reductive Amination primary_secondary->reductive_amination ammonia->reductive_amination reductive_amination_details Direct, one-pot reaction of ketone, amine, and a selective reducing agent. High functional group tolerance. reductive_amination->reductive_amination_details buchwald METHOD 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig) aryl_amine->buchwald buchwald_details Requires conversion of ketone to a leaving group (e.g., enol triflate). Useful for forming C(sp2)-N bonds. buchwald->buchwald_details

Figure 1: Decision workflow for selecting an amination strategy.

Method 1: Reductive Amination - The Workhorse Reaction

Reductive amination is the most direct and atom-economical method for this transformation. It involves the in-situ formation of an imine or iminium ion from the ketone and an amine, which is then immediately reduced by a selective hydride agent present in the reaction mixture.[1] This one-pot process avoids the isolation of the often-unstable imine intermediate.[1][2]

The reaction is typically performed under mildly acidic conditions (pH 4-5), which are sufficient to catalyze imine formation without promoting side reactions.[3] The key to a successful reductive amination is the choice of reducing agent, which must be capable of reducing the protonated iminium ion much faster than it reduces the starting ketone.[2][4]

3.1. Key Reagents: A Comparative Analysis

While several reducing agents can be used, sodium triacetoxyborohydride has emerged as the reagent of choice for its mildness, selectivity, and broad functional group tolerance.[5][6][7]

ReagentChemical FormulaTypical SolventKey AdvantagesKey Considerations
Sodium Triacetoxyborohydride NaBH(OAc)₃DCE, THF, CH₂Cl₂Excellent selectivity for imines over ketones.[4][5] Tolerates a wide range of functional groups (esters, amides, nitro groups).[6][7] Non-toxic byproducts.[8]Moisture-sensitive. Acetic acid is often used as a catalyst for ketone reactions.[5][7]
Sodium Cyanoborohydride NaBH₃CNMeOH, EtOHEffective at controlled pH (6-8).[4] Reduces iminium ions faster than ketones.[2]Highly toxic and generates cyanide waste.[8] Can be sluggish with sterically hindered ketones or weakly basic amines.[4]
Catalytic Hydrogenation H₂ (gas), Pd/C, Raney-NiMeOH, EtOHEconomical and scalable.[4] No hydride waste products.Can reduce other functional groups (alkenes, alkynes, nitro groups). Requires specialized pressure equipment.
3.2. Detailed Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol provides a general procedure for the amination of a generic tetrahydroindazole ketone with a primary or secondary amine.

Materials:

  • Tetrahydroindazole ketone (1.0 equiv)

  • Amine (hydrochloride salt or free base, 1.1-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (CH₂Cl₂) (Anhydrous)

  • Acetic Acid (AcOH, optional, 0-1.0 equiv)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the tetrahydroindazole ketone (1.0 equiv) and the amine (1.1 equiv). If using an amine hydrochloride salt, add a non-nucleophilic base like triethylamine (Et₃N, 1.1 equiv) to liberate the free amine.

  • Solvent Addition: Add anhydrous DCE or CH₂Cl₂ to achieve a concentration of approximately 0.1-0.2 M with respect to the ketone. Stir the mixture at room temperature for 15-30 minutes to allow for pre-mixing.

  • Catalyst Addition (Optional): For slow-reacting or sterically hindered ketones, acetic acid (1.0 equiv) can be added to catalyze iminium ion formation.[5][7] Stir for an additional 15 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5-10 minutes. An exotherm may be observed. Maintain the reaction temperature at room temperature (20-25 °C).

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-24 hours).[5]

  • Work-up: Once the reaction is complete, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired aminated tetrahydroindazole.

Figure 2: Experimental workflow for reductive amination.

Method 2: Palladium-Catalyzed C-N Cross-Coupling

While reductive amination is highly effective for aliphatic amines, forming a bond between the ketone's α-carbon and an aromatic amine often requires a different approach. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[9] Though typically used for coupling amines with aryl halides, its principles can be adapted for ketone substrates.

This is not a direct amination of the ketone itself. The strategy involves converting the ketone into an enol triflate, which then serves as the electrophilic partner in the cross-coupling reaction. This multi-step sequence is more complex but provides access to a class of compounds (α-aryl- or α-heteroaryl-amino ketones) that are difficult to synthesize via reductive amination.

4.1. Rationale and Key Components
  • Substrate: The tetrahydroindazole ketone is first converted to its corresponding enol triflate (a vinyl triflate) using a strong, non-nucleophilic base (e.g., LiHMDS) and a triflating agent (e.g., Tf₂O or Comins' reagent).

  • Catalyst System: The reaction requires a palladium source and a specialized phosphine ligand. The choice of ligand is critical and often requires screening. Sterically hindered, electron-rich phosphine ligands like X-Phos or bidentate ligands like BINAP are commonly employed to facilitate the catalytic cycle.[9][10]

  • Base: A strong base, such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is required to deprotonate the amine and facilitate the catalytic cycle.[10]

4.2. General Protocol: Two-Step Enol Triflate Formation and Buchwald-Hartwig Amination

Part A: Enol Triflate Formation

  • To a solution of the tetrahydroindazole ketone (1.0 equiv) in anhydrous THF at -78 °C, add a strong base like LiHMDS (1.1 equiv) dropwise.

  • Stir the solution for 1 hour at -78 °C to ensure complete enolate formation.

  • Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent, 1.1 equiv) in THF.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • Purify the crude product by flash chromatography to isolate the enol triflate.

Part B: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the Pd catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., X-Phos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar).

  • Add a solution of the enol triflate (1.0 equiv) and the aryl amine (1.2 equiv) in an anhydrous solvent like toluene or dioxane.

  • Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify by flash chromatography to yield the enamine product, which can be subsequently reduced to the desired amine if needed.

Alternative and Emerging Strategies

While the two methods above represent the most common approaches, other strategies are continually being developed:

  • Biocatalysis: The use of enzymes like amine dehydrogenases (AmDHs) or imine reductases (IREDs) offers a green and highly stereoselective alternative.[11] These enzymes can perform reductive amination in aqueous buffers, often with high enantiomeric excess, which is critical for pharmaceutical applications.[11]

  • Direct Asymmetric Amination: Chiral catalysts, such as chiral phosphoric acids or metal-ProPhenol complexes, can catalyze the direct addition of an electrophilic nitrogen source (like an azodicarboxylate) to the α-position of a ketone.[12][13] This method allows for the construction of N-containing quaternary stereocenters.[12][13]

Troubleshooting and Final Considerations
ProblemPotential CauseSuggested Solution
Low Conversion (Reductive Amination) Insufficient imine formation; Steric hindrance; Deactivated amine.Add acetic acid to catalyze imine formation. Increase reaction time or temperature (e.g., to 40-50 °C). Ensure amine is not a salt or add a stoichiometric amount of base if it is.
Formation of Alcohol Byproduct Reducing agent is too strong or reduces the ketone.Switch to a more selective reagent like NaBH(OAc)₃.[5] Ensure the pH is not too acidic, which can accelerate ketone reduction.
Di-alkylation of Primary Amine The product (secondary amine) is more nucleophilic than the starting primary amine and reacts again.Use a stepwise procedure: form the imine first, then add the reducing agent.[5][6] Alternatively, use a large excess of the primary amine.
No Reaction (Buchwald-Hartwig) Catalyst/ligand system is not active; Base is not strong enough; Poor quality reagents.Screen different palladium precatalysts and phosphine ligands. Ensure the base is fresh and handled under inert conditions. Use freshly distilled, anhydrous solvents.
References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • List, B., et al. (2015). Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. Journal of the American Chemical Society. [Link]

  • Mutti, F. G., et al. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 17(5), 2740-2748. [Link]

  • Toste, F. D., et al. (2018). Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters. Nature Chemistry, 10(12), 1229-1234. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Myers, A. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Li, X., et al. (2024). Intermolecular Buchwald−Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Journal of the American Chemical Society. [Link]

  • Sadowski, R., & Mąkosza, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 534–563. [Link]

  • Ananikov, V. P., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 292. [Link]

  • Wang, Z., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 22(12), 2097. [Link]

  • Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

  • Nolan, S. P., et al. (2017). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology, 7(1), 89-97. [Link]

  • Wikipedia. Reductive amination. [Link]

  • ResearchGate. (2025, August 5). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. [Link]

  • Organic Chemistry Portal. Direct and Catalytic Amide Synthesis from Ketones via Transoximation and Beckmann Rearrangement under Mild Conditions. [Link]

  • Harish Chopra. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1059–1066. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 823, pp. 201–216). American Chemical Society. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Preparation of chiral 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Proposed Enantioselective Synthesis of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine

For researchers, scientists, and drug development professionals, the synthesis of novel chiral molecules is a cornerstone of innovation. This document provides a detailed guide to the proposed enantioselective synthesis of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, a compound of interest for its potential applications in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and the introduction of a chiral amine at the C5 position of the tetrahydroindazole core offers a valuable building block for creating new chemical entities with specific biological activities.[1]

This guide presents a proposed multi-step synthetic route, drawing upon established chemical principles and analogous reactions from the scientific literature. The proposed strategy focuses on the construction of the tetrahydroindazole core followed by the stereoselective introduction of the amine functionality.

Proposed Synthetic Strategy

The proposed synthesis is a three-step process, beginning with the construction of the key intermediate, 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-one. This ketone then undergoes asymmetric reductive amination to yield the target chiral amine. An alternative final step involving the synthesis of the racemic amine followed by chiral resolution is also discussed.

Synthetic_Pathway A Substituted Cyclohexane-1,3-dione B 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-one A->B Cyclization with 1,2-dimethylhydrazine C Chiral 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine B->C Asymmetric Reductive Amination

Caption: Proposed synthetic pathway for chiral 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine.

Part 1: Synthesis of 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-one

The initial step involves the synthesis of the tetrahydroindazole core. This is achieved through the cyclization of a suitable cyclohexane-1,3-dione derivative with 1,2-dimethylhydrazine. This method is a common and effective way to form the pyrazole ring of the indazole system.[2]

Experimental Protocol

Materials:

  • 5-methylcyclohexane-1,3-dione

  • 1,2-dimethylhydrazine

  • Acetic acid

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-methylcyclohexane-1,3-dione (1.0 eq) in ethanol.

  • Add 1,2-dimethylhydrazine (1.1 eq) to the solution.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-one.

Table 1: Reagents for the Synthesis of 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-one

ReagentMolecular Weight ( g/mol )Moles (mol)Equivalents
5-methylcyclohexane-1,3-dione126.150.11.0
1,2-dimethylhydrazine60.100.111.1
Acetic acid60.05Catalytic-

Part 2: Asymmetric Synthesis of Chiral 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine

The critical step in this synthesis is the stereoselective introduction of the amine group at the C5 position. Asymmetric reductive amination of the previously synthesized ketone is a powerful method for achieving this. This reaction utilizes a chiral catalyst to direct the formation of one enantiomer of the amine over the other.[3]

Method A: Asymmetric Reductive Amination

This protocol employs a chiral catalyst, such as one based on a transition metal with a chiral ligand, to achieve high enantioselectivity.

Materials:

  • 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-one

  • Ammonia or a suitable ammonia source

  • Chiral catalyst (e.g., a Ru- or Ir-based catalyst with a chiral phosphine ligand)

  • Hydrogen source (e.g., H₂, formic acid)

  • Solvent (e.g., methanol, dichloromethane)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a high-pressure reactor, add 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-one (1.0 eq) and the chiral catalyst (0.01-0.05 eq) in the chosen solvent.

  • Introduce the ammonia source.

  • Pressurize the reactor with hydrogen gas or add the hydrogen source.

  • Stir the reaction at the appropriate temperature and pressure for 12-24 hours, monitoring by TLC or HPLC.

  • After completion, carefully vent the reactor and quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the chiral amine.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC.

Asymmetric_Reductive_Amination_Workflow Start Start: 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-one Step1 Dissolve in solvent with chiral catalyst Start->Step1 Step2 Add ammonia source Step1->Step2 Step3 Introduce hydrogen source and apply pressure/heat Step2->Step3 Step4 Reaction monitoring (TLC/HPLC) Step3->Step4 Step5 Work-up: Quench, extract, wash, dry Step4->Step5 Reaction complete Step6 Purification: Column chromatography Step5->Step6 End End: Chiral 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine Step6->End

Sources

Optimizing Solvent Systems for the Synthesis and Purification of Tetrahydroindazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Tetrahydroindazoles, specifically 4,5,6,7-tetrahydro-1H-indazol-3-amine , serve as critical scaffolds in medicinal chemistry, acting as precursors for kinase inhibitors (e.g., ITK, JNK), GPCR ligands, and anti-inflammatory agents.[1] While the formation of the pyrazole ring via the Knorr-type condensation of


-ketonitriles with hydrazine is chemically straightforward, the process efficiency is heavily dictated by solvent selection.[2]

This guide moves beyond standard textbook protocols to address the physicochemical nuances of solvent effects on reaction kinetics , regioselectivity (tautomeric equilibrium), and downstream processability . We present a validated solvent selection strategy that balances high-yield synthesis with ICH Q3C (R8) green chemistry compliance.

Mechanistic Basis of Solvent Influence

The synthesis typically involves the condensation of 2-oxocyclohexanecarbonitrile (or related


-keto derivatives) with hydrazine hydrate .[2] The solvent plays three distinct roles:
  • Nucleophilic Attack Promotion: Polar protic solvents stabilize the zwitterionic intermediate formed when hydrazine attacks the carbonyl carbon.

  • Tautomeric Stabilization: The final product exists in a tautomeric equilibrium (1H- vs. 2H-indazole). Solvents with high dielectric constants (e.g., DMSO, MeOH) generally favor the thermodynamically stable 1H-isomer, though steric factors in N-alkylation steps can override this.

  • Water Management: The condensation releases one equivalent of water. In reversible equilibria, removing this water (e.g., via azeotrope in Toluene) drives the reaction; however, for hydrazine condensations, the driving force is usually the formation of the aromatic pyrazole ring, making water removal less critical than solubility.

Reaction Pathway Visualization

ReactionMechanism cluster_solvent Solvent Effects Start 2-Oxocyclohexane- carbonitrile Inter Hydrazone Intermediate Start->Inter Nucleophilic Attack Hydrazine Hydrazine Hydrate Hydrazine->Inter Cyclization Intramolecular Cyclization Inter->Cyclization -H2O (Solvent Assisted) Product Tetrahydroindazole Amine Cyclization->Product Aromatization Effect1 Protic solvents (EtOH) stabilize polar transition state Effect2 Aprotic solvents (Toluene) allow high-temp reflux

Figure 1: Reaction pathway highlighting the critical condensation and cyclization steps where solvent polarity influences kinetics.

Solvent Selection Matrix

The following table compares solvent systems based on reaction performance and green chemistry metrics (Process Mass Intensity - PMI).

Solvent SystemReaction TypeTypical YieldGreen Score (1-10)Key AdvantagesKey Disadvantages
Ethanol (EtOH) Reflux85-95%8Standard, low toxicity, easy workup (crystallization).Flammable; limited temp range (78°C).
Water (H₂O) Reflux/Microwave70-85%10Non-toxic, non-flammable.Poor solubility of ketone; requires longer times or surfactant.
2-MeTHF Reflux80-90%7Higher BP (80°C), separates from water (easy extraction).More expensive; peroxide formation risk.
Toluene Dean-Stark75-85%4Removes water azeotropically; high temp drives kinetics.Toxic (neuro); difficult to remove trace residues.
Acetic Acid Catalytic Solvent80-90%6Catalyzes imine formation.Corrosive; difficult workup (requires neutralization).

Validated Experimental Protocols

Protocol A: The "Green" Ethanol Standard (Recommended)

Best for: Routine synthesis, high purity requirements, and scalability.

Materials:

  • 2-Oxocyclohexanecarbonitrile (1.0 eq)[2]

  • Hydrazine Hydrate (1.1 - 1.2 eq, 64% or 80% solution)

  • Ethanol (Absolute or 95%)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-oxocyclohexanecarbonitrile (e.g., 10 mmol) in Ethanol (5 mL/mmol).

    • Note: Ensure the ketone is fully dissolved before adding hydrazine to prevent localized concentration gradients.

  • Addition: Add Hydrazine Hydrate dropwise over 5 minutes at room temperature.

    • Observation: A mild exotherm is typical. The solution may turn slightly yellow.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 3–5 hours .

    • Validation: Monitor by TLC (Eluent: 10% MeOH in DCM). The starting ketone spot (

      
      ) should disappear, and a lower 
      
      
      
      amine spot should appear.
  • Crystallization (Workup):

    • Remove the heat source and allow the mixture to cool slowly to room temperature.

    • The product often crystallizes spontaneously upon cooling.

    • If no crystals form:[3] Concentrate the solvent volume by 50% under reduced pressure, then cool to 0–4°C in an ice bath.

  • Isolation: Filter the solid precipitate using a Büchner funnel. Wash the cake with cold Ethanol (2 x 1 mL/mmol).

  • Drying: Dry the solid under vacuum at 45°C for 4 hours.

Expected Result: Off-white to pale yellow crystalline solid. Yield: 85–92%.

Protocol B: Aqueous/Surfactant System (Ultra-Green)

Best for: Large-scale industrial applications aiming to minimize VOCs.

Modifications:

  • Replace Ethanol with Water containing 2-5 mol% TPGS-750M (surfactant).

  • Reaction typically requires vigorous stirring (1000 rpm) to create an emulsion.

  • Workup: The product precipitates directly from water. Filtration is simple, but the cake must be washed thoroughly with water to remove hydrazine salts.

Purification & Recrystallization Strategy

If the crude product is colored or contains unreacted hydrazones, recrystallization is required.

Solvent System: Ethanol/Water (80:20).

  • Dissolve crude solid in boiling Ethanol (minimum volume).

  • Add hot Water dropwise until persistent turbidity is observed.

  • Add a few drops of Ethanol to clear the solution.

  • Cool slowly to RT, then 4°C.

Troubleshooting & Decision Logic

Use the following logic flow to troubleshoot common issues during synthesis or purification.

Troubleshooting Problem Synthesis Issue Detected Issue1 Product Oils Out (No Crystals) Problem->Issue1 Issue2 Low Yield (<50%) Problem->Issue2 Issue3 Regioisomer Mix (During Alkylation) Problem->Issue3 Sol1 Seed with pure crystal or use EtOH/Water gradient Issue1->Sol1 Sol2 Check Hydrazine Quality (Oxidizes over time) Issue2->Sol2 Sol3 Switch Solvent/Base (Use NaH/THF for N1) Issue3->Sol3

Figure 2: Troubleshooting decision tree for common synthetic challenges.

Critical Note on Regioselectivity (Post-Synthesis)

While the synthesis of the amine itself is regioselective (the amine forms at the position alpha to the nitrile), subsequent N-alkylation is not.

  • To favor N1-alkylation: Use NaH in THF or DMF . The sodium cation coordinates with the N2 and the C3-substituent, blocking N2 attack.[4]

  • To favor N2-alkylation: Use KOH in Acetone or alkylate under kinetic control conditions.

References

  • BenchChem Technical Support. Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. Retrieved from

  • Royal Society of Chemistry. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. RSC Advances. Retrieved from

  • National Institutes of Health (NIH). Regioselective construction and screening of 1,3-disubstituted tetrahydroindazolones. ACS Comb Sci. Retrieved from

  • Organic Syntheses. Methyl 2-(1-cyanocyclohexyl)hydrazine carboxylate and Cyclohexanecarbonitrile. Org.[3][5] Synth. 1981, 60, 104. Retrieved from

  • Beilstein Journal of Organic Chemistry. Regioselective alkylation of a versatile indazole. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Tetrahydroindazole Reductive Amination Yields

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and modification of tetrahydroindazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the crucial C-N bond formation step via reductive amination. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental failures, and provide robust, field-tested solutions to improve your reaction yields and purity.

Introduction: The Challenge of Tetrahydroindazole Reductive Amination

The tetrahydroindazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinical candidates and approved drugs, including inhibitors for targets like CDK2 and Hsp90.[1] Reductive amination is a cornerstone reaction for introducing diversity at key positions, typically by converting a ketone on the tetrahydroindazole core into a primary, secondary, or tertiary amine.[2]

While powerful, this reaction is not without its pitfalls. The process involves a delicate equilibrium between the starting carbonyl compound and an amine to form an imine or iminium ion, which is then irreversibly reduced.[3] Success hinges on carefully controlling this equilibrium and selecting a reducing agent that acts selectively on the C=N bond without prematurely reducing the starting ketone. This guide will address the most common issues encountered in the lab and provide a clear path to success.

Core Principles & Mechanistic Overview

Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds in two distinct, reversible/irreversible stages:

  • Iminium Ion Formation (Reversible): The amine nucleophile attacks the carbonyl carbon of the tetrahydroindazole ketone. Subsequent dehydration, typically catalyzed by a weak acid, forms a C=N double bond—the imine (from primary amines) or the iminium ion (from secondary amines).[3]

  • Reduction (Irreversible): A hydride-based reducing agent delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, forming the final C-N single bond.[4]

The key to a high-yield reaction is to favor the formation of the iminium ion and ensure its subsequent reduction is faster and more selective than any competing side reactions.

Caption: General mechanism of reductive amination on a tetrahydroindazole core.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common problems encountered during the reductive amination of tetrahydroindazoles.

Category 1: Issues with Imine / Iminium Formation

Q1: My reaction is very slow or has stalled. TLC/LC-MS analysis shows mostly unreacted starting ketone. What is the primary cause?

A1: This is a classic symptom of poor iminium ion formation. The equilibrium between your ketone/amine and the iminium ion is not being sufficiently pushed to the right. Here are the causal factors and solutions:

  • Incorrect pH: Iminium formation is catalyzed by acid, but too much acid is detrimental. The optimal pH is typically between 4 and 6.[5]

    • The Problem: At high pH (>7), the dehydration of the hemiaminal intermediate is slow. At very low pH (<4), your amine starting material becomes fully protonated to a non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.[5]

    • The Solution: Add a catalytic amount of a weak acid. Acetic acid is the most common and effective choice, often used in conjunction with sodium triacetoxyborohydride (NaBH(OAc)₃), which is also known as STAB.[6] If you are not using STAB, add 0.5-1.0 equivalents of glacial acetic acid to your reaction mixture.

  • Presence of Water: The formation of the iminium ion from the hemiaminal intermediate releases one molecule of water. According to Le Châtelier's principle, the presence of excess water in the reaction can push the equilibrium back towards the starting materials.

    • The Solution: While many modern protocols tolerate small amounts of water, for sluggish reactions, the use of a dehydrating agent can be beneficial. Adding activated molecular sieves (3Å or 4Å) to the reaction mixture before the addition of the reducing agent can effectively sequester water and drive the equilibrium forward.

  • Weakly Nucleophilic Amine: Electron-poor amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines are poor nucleophiles and react slowly.[7]

    • The Solution: For these challenging substrates, the addition of a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can significantly accelerate the reaction.[8] The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon much more electrophilic and susceptible to attack by the weak amine nucleophile.

Category 2: Problems with the Reduction Step

Q2: My main byproduct is the alcohol resulting from the reduction of my starting ketone. How do I prevent this?

A2: This is a problem of selectivity. Your reducing agent is reducing the starting ketone faster than, or competitive with, the iminium ion. This is almost always due to the choice of reducing agent.

  • The Problem: Sodium borohydride (NaBH₄) is a powerful reducing agent that can rapidly reduce both aldehydes and ketones.[8] If iminium formation is slow, NaBH₄ will preferentially reduce the more abundant ketone.

  • The Solution: Switch to a more selective, "iminium-philic" reducing agent. These reagents are sterically bulkier and/or electronically attenuated, making them less reactive towards ketones but highly reactive towards the protonated iminium ion.[3][6]

Reducing AgentChemical FormulaKey AdvantagesKey DisadvantagesTypical Solvents
Sodium Borohydride NaBH₄Inexpensive, powerful.[9]Low selectivity ; reduces starting carbonyls.[5][8] Requires imine pre-formation.MeOH, EtOH
Sodium Cyanoborohydride NaBH₃CNHighly selective for iminium ions at pH 6-7.[3][6] Tolerates protic solvents.Highly toxic (can release HCN gas at pH < 4).[6]MeOH, THF
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Excellent selectivity .[3][6] Mild, non-toxic byproducts. Acetic acid byproduct can catalyze imine formation.Water-sensitive.[8] More expensive.DCE, DCM, THF

Recommendation: For nearly all applications involving tetrahydroindazoles, Sodium Triacetoxyborohydride (STAB) is the superior choice. It offers the best balance of reactivity, selectivity, and safety, making it the go-to reagent for a high-yield, one-pot reductive amination.[3][6]

Q3: The reaction is clean, but the conversion is incomplete even after extended reaction times. What can I do?

A3: Assuming iminium formation is not the issue (see Q1), this points to insufficient reactivity in the reduction step.

  • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. A standard starting point is 1.5 equivalents of STAB relative to the limiting reagent.

  • Temperature: Most reductive aminations are run at room temperature. For particularly unreactive substrates, gentle heating to 40-50 °C can increase the reaction rate. However, monitor carefully for potential side reactions or degradation.

  • Solvent: The choice of solvent can impact solubility and reaction rates. Dichloroethane (DCE) and Dichloromethane (DCM) are excellent for STAB-mediated reactions.[8] Tetrahydrofuran (THF) is also a good choice. Ensure all your starting materials are fully dissolved.

Category 3: Side Reactions & Purification

Q4: I am using a primary amine and I'm seeing a byproduct with a higher molecular weight, which appears to be a double addition. How can I stop this over-alkylation?

A4: Over-alkylation occurs when the secondary amine product of your first reductive amination is more nucleophilic than your starting primary amine. It can then react with another molecule of the ketone, leading to a tertiary amine byproduct.

  • The Solution: This is a stoichiometry and addition-rate problem.

    • Use an Excess of the Amine: Employing a larger excess (2-3 equivalents) of the primary amine can statistically favor the formation of the desired secondary amine.

    • Control Stoichiometry: Use the amine as the limiting reagent if the tetrahydroindazole ketone is more readily available. This ensures all the amine is consumed before significant over-alkylation can occur.

    • Isolate the Imine: In challenging cases, a two-step procedure can provide the best results. First, form and isolate the imine. Then, in a separate step, reduce the purified imine with NaBH₄.[6] This completely prevents over-alkylation.

Recommended Protocol: One-Pot Reductive Amination with STAB

This protocol is a robust starting point for the reductive amination of a 4-oxo-4,5,6,7-tetrahydro-1H-indazole derivative.

Materials:

  • 4-oxo-tetrahydroindazole derivative (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (Optional, 1.0 eq, especially for secondary amines or salts)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 4-oxo-tetrahydroindazole derivative (1.0 eq).

  • Dissolve the starting material in anhydrous DCE (to make a ~0.1 M solution).

  • Add the amine (1.2 eq) to the solution. If your amine is a hydrochloride or other salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • (Optional but recommended for sluggish reactions): Add glacial acetic acid (1.0 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • In a single portion, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution. Note: The addition may cause some gas evolution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-18 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydroindazole amine.[10][11]

Troubleshooting Workflow Diagram

Use this flowchart to diagnose and solve common issues with your reductive amination reaction.

Troubleshooting_Workflow start Low Yield / No Reaction check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm sm_ketone Major Component: Starting Ketone check_sm->sm_ketone Unreacted Ketone sm_alcohol Major Byproduct: Corresponding Alcohol check_sm->sm_alcohol Alcohol Byproduct sm_overalkyl Byproduct: Double-Alkylated Amine check_sm->sm_overalkyl Over-alkylation cause_imine Problem: Poor Iminium Formation sm_ketone->cause_imine sol_ph Solution 1: Add Catalytic Acetic Acid (pH 4-6) cause_imine->sol_ph sol_water Solution 2: Add Molecular Sieves (3Å or 4Å) cause_imine->sol_water sol_lewis Solution 3 (Weak Amine): Add Ti(Oi-Pr)₄ cause_imine->sol_lewis cause_selectivity Problem: Poor Reducing Agent Selectivity sm_alcohol->cause_selectivity sol_stab Solution: Switch from NaBH₄ to NaBH(OAc)₃ (STAB) or NaBH₃CN cause_selectivity->sol_stab cause_overalkyl Problem: Product is more nucleophilic sm_overalkyl->cause_overalkyl sol_excess_amine Solution 1: Use Excess Primary Amine (2-3 eq) cause_overalkyl->sol_excess_amine sol_two_step Solution 2: Isolate Imine, then Reduce cause_overalkyl->sol_two_step

Caption: A decision tree for troubleshooting low-yield reductive aminations.

References
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2016). PMC. [Link]

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. (2025). Taylor & Francis Online. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (N/A). PMC - NIH. [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). ACS Publications. [Link]

  • Efficient Microwave-Assisted Synthesis of Tetrahydroindazoles and their Oxidation to Indazoles. (2025). ResearchGate. [Link]

  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. (N/A). Harvard University. [Link]

  • Reductive amination. (N/A). Wikipedia. [Link]

  • Reductive Amination - Common Conditions. (N/A). Organic Chemistry Data. [Link]

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (N/A). PMC. [Link]

  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. (2019). PMC. [Link]

  • Reductive Amination - Chemistry Steps. (2024). Chemistry Steps. [Link]

  • Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. (2026). ResearchGate. [Link]

Sources

Technical Support Center: 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification and handling of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine . This content is designed for researchers requiring high-purity isolation of this intermediate, often utilized in the synthesis of bioactive kinase inhibitors and GPCR ligands.[1]

Senior Application Scientist Note: “In my experience supporting medicinal chemistry campaigns, the tetrahydroindazole core presents unique challenges compared to its fully aromatic counterparts. The aliphatic ring introduces conformability and chirality at the C5 position, making the free base prone to oiling out.[1][2] The protocols below prioritize salt formation and pH-controlled extraction to ensure stability and crystallinity.”

🛑 Troubleshooting & FAQs

Q1: My crude product is a viscous, dark oil that refuses to crystallize. How can I isolate a solid?

Diagnosis: The free base of 4,5,6,7-tetrahydroindazol-5-amines is often an amorphous oil or low-melting solid due to the flexibility of the cyclohexene-like ring and the lack of strong intermolecular hydrogen bonding compared to the salt form.[1][3] Solution: Convert the free base to a crystalline salt.[1][2]

  • Protocol: Dissolve the crude oil in a minimal amount of dry ethanol or diethyl ether. Add 1.1 equivalents of HCl (in dioxane or ether) or Oxalic acid dropwise at 0°C.[1][2]

  • Why it works: Protonation of the primary amine disrupts the amorphous packing and creates a rigid ionic lattice, facilitating precipitation [1].[1][2]

  • Refinement: If the salt oils out, triturate with cold diethyl ether or hexanes and scratch the flask surface to induce nucleation.[1][2]

Q2: I see a persistent impurity just above my product spot on TLC. What is it, and how do I remove it?

Diagnosis: This is likely the unreacted ketone precursor (e.g., 1,3-dimethyl-1,5,6,7-tetrahydro-4H-indazol-5-one) or an incomplete imine intermediate if synthesized via reductive amination.[1][3] Solution: Utilize the basicity of the amine for Acid-Base Extraction .[1][2]

  • Mechanism: The ketone is non-basic.[1][2] By extracting the crude mixture with 1M HCl, the amine moves into the aqueous phase (as the hydrochloride salt), while the non-basic ketone remains in the organic layer (DCM or EtOAc) [2].[1]

  • Step-by-Step:

    • Dissolve crude in EtOAc.[1][2][4]

    • Extract 3x with 1M HCl.

    • Discard organic layer (contains ketone).[1][2]

    • Basify aqueous layer to pH >12 with 4M NaOH.[1][2]

    • Extract back into DCM to recover pure amine.[1][2]

Q3: My compound streaks on silica gel columns, leading to poor separation.

Diagnosis: Primary amines interact strongly with the acidic silanol groups on silica gel, causing peak tailing and material loss. Solution: Deactivate the silica.[1][2]

  • Modifier: Add 1-5% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) to your mobile phase (e.g., DCM:MeOH:NH4OH 95:4:1).[1][2]

  • Pre-treatment: Flush the column with the modifier-containing solvent before loading your sample.[1][2] This saturates the active sites on the silica [3].[1][2]

Q4: The product is a racemate. How do I separate the enantiomers?

Diagnosis: The C5 position is a chiral center.[1][2] Reductive amination typically yields a 50:50 mixture of (R) and (S) enantiomers.[1][2] Solution:

  • High-Throughput: Chiral Preparative HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) with an alkane/alcohol mobile phase.[1][3]

  • Classical Resolution: Form diastereomeric salts using a chiral acid such as (L)-Tartaric acid or (D)-Dibenzoyltartaric acid .[1][2][3] Recrystallize to enrich one enantiomer, then free-base [4].[2]

📊 Experimental Protocols

Protocol A: Acid-Base Purification (The "Cleanup" Method)

Best for removing non-basic impurities (starting materials, neutral side products).[1]

StepActionCritical Parameter
1. Solubilization Dissolve crude residue (1.0 g) in Ethyl Acetate (20 mL).Ensure complete dissolution.
2. Acid Extraction Add 1M HCl (15 mL). Shake vigorously. Separate layers. Repeat 2x.Keep the Aqueous Layer. The amine is now protonated (

).[1][2]
3. Organic Wash Wash the combined aqueous acidic layers with fresh EtOAc (10 mL).[1][2]Removes trapped neutrals.[1][2] Discard this organic wash.
4. Basification Cool aqueous layer to 0°C. Slowly add 4M NaOH until pH reaches 12-14.Exothermic. Watch for oiling out/precipitation of the free base.[1][2]
5. Final Extraction Extract the cloudy aqueous mixture with DCM (3 x 20 mL).Keep the Organic Layer.
6. Isolation Dry over

, filter, and concentrate in vacuo.
Do not use heat >40°C to avoid oxidation.[1][2]
Protocol B: Hydrochloride Salt Formation

Best for long-term storage and stabilization.[1][2][3]

  • Dissolve the purified free base amine (from Protocol A) in anhydrous Ethanol (5 mL per gram).

  • Cool to 0°C in an ice bath.

  • Add 1.25 M HCl in Ethanol (or 4M HCl in Dioxane) dropwise with stirring.

    • Observation: A white to off-white precipitate should form immediately.[1][2][3]

  • Stir at 0°C for 30 minutes.

  • Add Diethyl Ether (10 mL) to drive precipitation to completion.

  • Filter the solid under argon/nitrogen.[1][2]

  • Wash the filter cake with cold Ether. Dry under high vacuum.[1][2]

🧠 Logic & Workflow Visualization

The following diagram illustrates the decision-making process for purifying the 4,5,6,7-tetrahydro-1H-indazol-5-amine scaffold, highlighting the divergence based on physical state and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (Reductive Amination) CheckState Physical State Check Start->CheckState Oil Viscous Oil / Gum CheckState->Oil Usually Solid Solid / Precipitate CheckState->Solid Rarely TLC TLC Analysis (Impurity Check) Oil->TLC Solid->TLC ImpurityType Identify Impurity TLC->ImpurityType Neutral Non-Basic (Ketone) ImpurityType->Neutral Rf > Product Polar Polar/Basic (Side amines) ImpurityType->Polar Rf < Product AcidBase Protocol A: Acid-Base Extraction Neutral->AcidBase Most Efficient Column Flash Chromatography (DCM/MeOH + 1% NH4OH) Polar->Column Required SaltForm Protocol B: HCl Salt Formation AcidBase->SaltForm For Storage Final Pure 1,3-dimethyl-4,5,6,7- tetrahydro-1H-indazol-5-amine AcidBase->Final If Free Base needed SaltForm->Final Column->SaltForm

Caption: Decision matrix for purification based on physical state and impurity profile, prioritizing Acid-Base extraction for non-basic contaminant removal.

📚 References

  • BenchChem. Synthesis and Properties of 4,5,6,7-tetrahydro-1H-indazol-3-amine Derivatives. Retrieved from .[1][2]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Practical Guide. Retrieved from .

  • Common Organic Chemistry. Purification of Amines: Flash Chromatography Strategies. Retrieved from .[1][2]

  • Google Patents. US4276300A: Amino-substituted-4,5,6,7-tetrahydro-1H-indazoles. Retrieved from .[1][2]

Sources

Technical Support Center: Separating Enantiomers of 1,3-dimethyl-tetrahydroindazole-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 1,3-dimethyl-tetrahydroindazole-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these enantiomers. As Senior Application Scientists, we have structured this guide to move from general questions to specific troubleshooting protocols, explaining the scientific rationale behind each step to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful chiral resolution strategy.

Q1: What are the primary methods for separating the enantiomers of a chiral amine like 1,3-dimethyl-tetrahydroindazole-5-amine?

The two most robust and widely applied methods for resolving chiral amines are Diastereomeric Salt Resolution and Chiral High-Performance Liquid Chromatography (HPLC).

  • Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[1][2] This reaction forms a pair of diastereomeric salts, which, unlike the original enantiomers, have different physical properties, such as solubility.[3][4][5] This difference allows them to be separated by fractional crystallization.[1] It is a cost-effective method often used for large-scale separations.[6]

  • Chiral HPLC: This is a powerful chromatographic technique that uses a chiral stationary phase (CSP) to interact differently with each enantiomer, causing them to travel through the column at different speeds and thus separate.[7][8] It is highly effective for both analytical determination of enantiomeric purity and for preparative-scale purification.[9][10]

Q2: How do I choose between diastereomeric salt resolution and chiral chromatography?

The choice depends on your objective, scale, and available resources.

Factor Diastereomeric Salt Resolution Chiral HPLC
Scale Excellent for large, industrial-scale production (grams to kilograms).[6]Ideal for analytical to preparative scale (micrograms to grams).
Cost Generally lower cost of goods due to inexpensive resolving agents (e.g., tartaric acid) and standard equipment.[11]Higher initial cost due to expensive chiral columns and HPLC systems. Solvents can also be costly for preparative scale.
Development Time Can be time-consuming and empirical, often requiring extensive screening of resolving agents and crystallization solvents.[2][12]Method development can be systematic and rapid with modern column screening strategies.[8]
Purity Achieving >99% enantiomeric excess (ee) may require multiple recrystallization steps.Can readily achieve very high enantiomeric excess (>99.5%).
Throughput Lower throughput, as crystallization can take hours or days.High throughput, especially for analytical assessment.

Recommendation: For initial proof-of-concept and small-scale work, Chiral HPLC is often faster for identifying a viable separation. For scaling up a process where a crystalline product is desired, Diastereomeric Salt Resolution is often the more economical choice.

Q3: What initial screening should I perform to find a suitable separation method?

A parallel screening approach is most efficient.

  • Chiral HPLC Screening: Screen a small amount of the racemic amine on 2-4 different types of chiral stationary phases (CSPs) under standard conditions. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are an excellent starting point for amines.[13][14]

  • Diastereomeric Salt Resolution Screening: Perform small-scale crystallization experiments using a kit of common chiral resolving agents, such as derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid, across a few different solvents (e.g., methanol, ethanol, isopropanol).[11][12] A structurally similar compound, 7-amino-tetrahydroindazolone, was successfully resolved using O,O'-dibenzoyl tartaric acid, making it a prime candidate for initial screening.[15]

Q4: How can I determine the enantiomeric excess (ee) of my separated sample?

Enantiomeric excess (% ee) is a measure of the purity of your sample. It is defined as |(R-enantiomer - S-enantiomer) / (R-enantiomer + S-enantiomer)| * 100.[16]

  • Chiral HPLC/GC: This is the most common and accurate method. An analytical chiral column is used to separate the enantiomers, and the % ee is calculated from the relative peak areas.[17]

  • NMR Spectroscopy: This is a rapid method that involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA).[18] The resulting diastereomers will have distinct signals in the NMR spectrum (e.g., 1H, 19F, or 31P NMR), and the ratio of their integrals can be used to determine the % ee.[16][17][18][19]

Troubleshooting Guide 1: Diastereomeric Salt Resolution

This method leverages differences in solubility between diastereomeric salts. Success hinges on finding the right combination of resolving agent and solvent to maximize this difference.

cluster_0 Diastereomeric Salt Resolution Workflow RacemicAmine Racemic Amine (R/S)-1,3-dimethyl-THI-5-amine SaltFormation Salt Formation (Stirring at elevated temp) RacemicAmine->SaltFormation ChiralAcid Chiral Resolving Agent (e.g., (+)-DBTA) ChiralAcid->SaltFormation Solvent Solvent Selection (e.g., Methanol) Solvent->SaltFormation Crystallization Fractional Crystallization (Slow cooling) SaltFormation->Crystallization Filtration Isolation via Filtration Crystallization->Filtration Solid Less Soluble Salt (e.g., (R)-Amine-(+)-Acid) Filtration->Solid Solid Phase MotherLiquor Mother Liquor (Enriched in (S)-Amine-(+)-Acid) Filtration->MotherLiquor Liquid Phase Liberation Liberate Free Amine (Base treatment, e.g., NaOH) Solid->Liberation PureEnantiomer Enantiomerically Enriched Amine ((R)-1,3-dimethyl-THI-5-amine) Liberation->PureEnantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Q: I am not getting any crystal formation after adding the chiral resolving agent. What could be the problem?

This is a common issue related to supersaturation and solvent choice.

  • Causality: Crystal formation requires the solution to be supersaturated with one of the diastereomeric salts. If the solvent is too good (high solubility for both salts) or the concentration is too low, the solution will remain unsaturated, and no crystals will form.

  • Troubleshooting Steps:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line or adding a seed crystal if available.

    • Reduce Temperature: Cool the solution slowly in an ice bath or refrigerator to decrease the solubility of the salts.[1]

    • Change Solvent: The choice of solvent is critical.[4] If a polar solvent like methanol results in high solubility, try a slightly less polar solvent like ethanol or isopropanol, or even a solvent mixture (e.g., methanol/water).

Q: The enantiomeric excess (ee) of my resolved amine is low after crystallization. How can I improve it?

Low ee indicates that the precipitated solid is not a single diastereomer but a mixture.

  • Causality: This occurs when the solubility difference between the two diastereomeric salts in the chosen solvent is small.[4] The less soluble salt crystallizes first, but as it is removed from the solution, the more soluble salt may also begin to precipitate, contaminating the product.

  • Troubleshooting Steps:

    • Recrystallization: The most effective method. Dissolve the obtained crystals in a minimum amount of fresh, hot solvent and allow them to cool slowly again. This process purifies the less soluble salt, significantly boosting the ee.

    • Optimize Stoichiometry: The molar ratio of the resolving agent to the racemic amine is a key parameter.[6] While a 1:1 ratio is common, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a purer initial precipitate, albeit with a lower yield.[6]

    • Screen Other Resolving Agents: The interaction between the amine and the resolving agent dictates the crystal packing and solubility. If tartaric acid gives poor results, try a different class of agent, like an N-acylated amino acid or a sulfonic acid (e.g., camphorsulfonic acid).[11]

Protocol: Trial Resolution with (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA)

This protocol is a starting point based on its successful use with a structurally similar tetrahydroindazole core.[15]

  • Salt Formation:

    • In an Erlenmeyer flask, dissolve the racemic 1,3-dimethyl-tetrahydroindazole-5-amine (1 equivalent) in a minimum amount of warm methanol.

    • In a separate flask, dissolve (+)-DBTA (0.5 - 1.0 equivalent) in the same warm methanol.

    • Slowly add the DBTA solution to the amine solution with constant stirring.[1]

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Observe for the formation of crystals.

    • To maximize the yield, the flask can be cooled further in an ice bath for 1-2 hours.[1]

  • Isolation:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol to remove residual mother liquor.

    • The filtrate contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.

  • Liberation of the Free Amine:

    • Suspend the collected crystals in water and add a 2M sodium hydroxide (NaOH) solution dropwise with stirring until the solution is basic (pH > 10).[1]

    • Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate (3x volumes).

    • Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis:

    • Determine the % ee of the obtained amine using an analytical chiral HPLC method (see Guide 2).

Troubleshooting Guide 2: Chiral HPLC Separation

This technique relies on differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).

cluster_1 Chiral HPLC Method Development Start Racemic Amine Sample ScreenCSP 1. Screen CSPs (Polysaccharide, Whelk-O1) Start->ScreenCSP ScreenMP 2. Screen Mobile Phases (Normal, Reversed, Polar Organic) ScreenCSP->ScreenMP NoSep No Separation ScreenMP->NoSep PartialSep Partial Separation (Rs < 1.5) ScreenMP->PartialSep GoodSep Baseline Separation (Rs ≥ 1.5) ScreenMP->GoodSep NoSep->ScreenCSP Select new CSP/Mode Optimize 3. Optimize Parameters (Modifier Ratio, Additive Conc., Temp., Flow Rate) PartialSep->Optimize FinalMethod Validated Method GoodSep->FinalMethod Optimize->GoodSep

Caption: Systematic workflow for developing a chiral HPLC separation method.

Q: I see no separation of enantiomers on my chiral column. What should I try first?

No separation (co-elution) means there is insufficient difference in the interaction energy between the enantiomers and the CSP.

  • Causality: The primary reason is an inappropriate choice of CSP or mobile phase for the analyte. Chiral recognition requires specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance), which may not be favored under the current conditions.[14]

  • Troubleshooting Steps:

    • Change the Mobile Phase: This is the easiest first step. If you are in normal phase (e.g., hexane/isopropanol), drastically change the alcohol percentage (e.g., from 10% to 20% or 5%). If that fails, switch to a different mode, like polar organic mode (e.g., acetonitrile/methanol).

    • Switch to a Different CSP: Not all CSPs work for all compounds. If a cellulose-based column fails, try an amylose-based one, or a Pirkle-type phase like Whelk-O1, which has shown success with other tetrahydroindazole derivatives.[9][10] Different CSPs offer fundamentally different chiral recognition mechanisms.[13]

Q: My peaks are broad or tailing. How can I improve the peak shape?

Poor peak shape is usually caused by undesirable secondary interactions between the analyte and the stationary phase.

  • Causality: The primary amine group on your molecule is basic and can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to peak tailing.

  • Troubleshooting Steps:

    • Add a Basic Modifier: For basic analytes like your amine, adding a small amount of a basic competitor to the mobile phase is critical.[14] Add 0.1% diethylamine (DEA) or triethylamine (TEA) to your normal-phase mobile phase. This additive competes for the active sites on the stationary phase, preventing the analyte from binding too strongly and improving peak shape.

    • Adjust Modifier Concentration: If tailing persists, try increasing the concentration of the basic additive to 0.2% or even 0.4%.

    • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

Protocol: Initial Chiral HPLC Screening

This protocol provides a starting point for screening on a common polysaccharide-based CSP.

  • Sample Preparation:

    • Prepare a stock solution of the racemic amine at 1 mg/mL in methanol or ethanol.

    • Dilute this stock to a working concentration of ~50 µg/mL using the initial mobile phase to be tested.[14]

  • HPLC System and Conditions:

    • HPLC System: Standard HPLC with UV detection (e.g., at 254 nm or a wavelength of maximum absorbance for your compound).

    • Chiral Column: Start with a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

    • Column Temperature: 25 °C.[13]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Initial Screening Conditions:

    • Condition 1 (Normal Phase): Mobile Phase = n-Hexane / Isopropanol (90:10, v/v) + 0.1% Diethylamine (DEA).[14]

    • Condition 2 (Normal Phase): Mobile Phase = n-Hexane / Ethanol (85:15, v/v) + 0.1% DEA.

    • Condition 3 (Polar Organic): Mobile Phase = Acetonitrile / Methanol (50:50, v/v) + 0.1% DEA.

  • Method Optimization:

    • If partial separation is observed, systematically adjust the ratio of the mobile phase solvents (e.g., change isopropanol from 10% to 5% or 15%) to optimize the resolution (Rs) and retention time.

    • Temperature can also be a powerful tool for optimization; try running at 15 °C or 40 °C.

CSP Type Typical Mobile Phase Modes Strengths for Amines
Polysaccharide (Cellulose/Amylose) Normal Phase, Reversed Phase, Polar OrganicBroad applicability, often successful for a wide range of compounds including amines.[13][14]
Pirkle-type (e.g., Whelk-O1) Normal PhaseStrong π-π interaction capabilities, effective for aromatic compounds like tetrahydroindazoles.[9][10]
Cyclodextrin-based Reversed Phase, Polar OrganicUtilizes inclusion complexation; effective for compounds that can fit into the cyclodextrin cavity.
Crown Ether-based Reversed Phase (Acidic)Specifically designed for the separation of primary amines through electrostatic and hydrogen bonding interactions.[20]

Troubleshooting Guide 3: Analysis of Enantiomeric Excess (% ee)

Accurate ee determination is crucial for validating your separation. NMR provides a fast alternative to HPLC for this purpose.

cluster_2 NMR Analysis of Enantiomeric Excess EnrichedAmine Enriched Amine Sample Reaction Derivatization Reaction (Forms Diastereomers) EnrichedAmine->Reaction CDA Chiral Derivatizing Agent (CDA) (e.g., Mosher's acid chloride) CDA->Reaction NMR Acquire Spectrum (1H, 19F, or 31P NMR) Reaction->NMR Integration Integrate Diastereotopic Signals NMR->Integration CalculateEE Calculate % ee from Integral Ratio Integration->CalculateEE

Caption: Logic for determining % ee via NMR with a chiral derivatizing agent.

Q: My NMR spectra for the diastereomeric derivatives show overlapping signals. How can I resolve them?

Signal overlap prevents accurate integration and, therefore, accurate ee determination.

  • Causality: The chiral derivatizing agent (CDA) is not inducing a large enough chemical shift difference between the corresponding protons in the two diastereomers. The magnetic environments are too similar.

  • Troubleshooting Steps:

    • Use a Higher Field NMR: If accessible, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) can often resolve overlapping signals.

    • Try a Different CDA: Different CDAs will position the chiral center differently relative to the analyte, leading to different chemical shift changes. If Mosher's acid chloride doesn't work, consider agents designed for 19F NMR or 31P NMR.[17][18] These nuclei have a much larger chemical shift range, making signal overlap far less likely.[17]

    • Use a Chiral Solvating Agent (CSA): As an alternative to derivatization, a CSA can be added directly to the NMR tube. It forms transient, weak complexes with the enantiomers, which can be sufficient to induce small, measurable chemical shift differences. This method is non-destructive.

Protocol: % ee Determination by 1H NMR using a Chiral Derivatizing Agent

This is a generalized protocol for creating diastereomers for NMR analysis.

  • Derivatization:

    • In an NMR tube, dissolve a small, accurately weighed amount of your amine sample (approx. 5-10 mg) in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a slight excess (1.1 to 1.2 equivalents) of an enantiomerically pure chiral derivatizing agent (e.g., (R)-Mosher's acid chloride).

    • Add a small amount of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

    • Ensure the reaction goes to completion.

  • NMR Acquisition:

    • Acquire a standard 1H NMR spectrum.

    • Identify a well-resolved signal that is unique to each diastereomer. Often, protons close to the newly formed stereocenter are the most separated.

  • Calculation:

    • Carefully integrate the chosen signals for each diastereomer (Integral_A and Integral_B).

    • Calculate the % ee as: | (Integral_A - Integral_B) / (Integral_A + Integral_B) | * 100.

References

  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. BenchChem.
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Elsevier.
  • A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. PMC.
  • Navigating the Maze of Enantiomers: A Guide to Chiral Stationary Phases for 3-Methylcyclohexanamine Separ
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines.
  • Integrating experimental and computational techniques to study chromatographic enantioresolutions of chiral tetrahydroindazole deriv
  • Integrating experimental and computational techniques to study chromatographic enantioresolutions of chiral tetrahydroindazole derivatives.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Kinetic resolution of chiral amines.
  • Maybridge Chiral Resolution Screening and Purific
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • troubleshooting poor resolution in chiral separ
  • How do you separate enantiomers?. Chemistry Stack Exchange.
  • What are the best processes/methods for separation of chiral amine both non selective ....
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Resolution (Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Taylor & Francis Online.
  • Chiral resolution. Wikipedia.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Chiral high-performance liquid chromatographic analysis of antifungal SCH 56592 and evaluation of its chiral inversion in animals and humans. PubMed.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Resolution, absolute configuration, and synthetic transformations of 7-amino-tetrahydroindazolones.
  • Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral st
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.

Sources

Technical Support Center: Reductive Amination of Indazol-5-one

[1]

Topic: Troubleshooting Low Conversion in Indazol-5-one Amination Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Technical Guide & Troubleshooting FAQ[1]

Executive Summary & Substrate Identification

Warning: Substrate Ambiguity Before troubleshooting, we must define the substrate. "Indazol-5-one" typically refers to 4,5,6,7-tetrahydro-1H-indazol-5-one (Structure A ).[1] This is a stable bicyclic ketone.

However, if you are attempting to aminate 1H-indazol-5-ol (Structure B ) assuming it reacts via its keto-tautomer, reductive amination will fail .[1] The aromatic phenol form is thermodynamically dominant (

tetrahydro-ketone (A)
  • Substrate A (Target): 4,5,6,7-tetrahydro-1H-indazol-5-one (Behaves like a hindered cyclohexanone).[1]

  • Substrate B (Off-Target): 5-Hydroxyindazole (Requires Buchwald-Hartwig or Ullmann coupling, not reductive amination).[1]

Diagnostic Module: Why is Conversion Low?

Low conversion in this system is rarely due to the reduction step itself; it is almost always a failure of imine formation .

Root Cause Analysis
Factor Mechanism of Failure Diagnostic Sign
1. Unprotected Nitrogen The free N1-H of the pyrazole coordinates to Lewis acids or acts as a H-bond donor, deactivating the ketone or poisoning the catalyst.[1]Reaction gums up; starting material persists despite harsh conditions.
2. Steric Hindrance The C5 ketone is flanked by the pyrazole ring. Peri-interactions retard the nucleophilic attack of the amine.Imine formation is slow; reduction happens faster than imine formation (direct reduction of ketone to alcohol).
3. Water Equilibrium Imine formation is reversible (

). Without active water removal, the equilibrium favors the ketone.
LCMS shows product, but conversion stalls at ~50%.[1]
4. Solubility Tetrahydroindazoles are crystalline and sparingly soluble in standard ethereal solvents (THF, Et₂O).Heterogeneous reaction mixture; "brick-dust" precipitate.[1]

Core Protocols (The "How-To")

Protocol A: The "Sledgehammer" Method (Titanium(IV) Isopropoxide)

Best for: Unreactive amines, sterically hindered ketones, and acid-sensitive substrates.[1]

Mechanism:

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Argon, dissolve Indazol-5-one (1.0 equiv) and Amine (1.1–1.2 equiv) in anhydrous THF or DCE (0.2 M concentration).

  • Activation: Add

    
     (1.5–2.0 equiv)  dropwise.
    
    • Note: The solution often turns yellow/orange upon addition.

  • Imine Formation: Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by NMR or IR (disappearance of C=O stretch at ~1710 cm⁻¹). Do not proceed until the ketone is consumed.

  • Reduction: Dilute with dry MeOH (equal volume to THF). Add

    
     (2.0 equiv)  portion-wise at 0°C.
    
    • Caution: Exothermic gas evolution.

  • Workup (Critical): Quench with 1N NaOH or aqueous Rochelle's Salt . Stir vigorously until the white titanium precipitate separates from the clear organic layer. Filter through Celite.

Protocol B: The "Scavenger" Method (Molecular Sieves)

Best for: Acid-stable substrates where metal contamination is a concern.[1]

Step-by-Step Workflow:

  • Setup: Flame-dry 4Å Molecular Sieves (powdered is better than beads) under vacuum.

  • Reaction: Combine Indazol-5-one , Amine , and AcOH (1.0 equiv) in DCE .

  • Reflux: Heat to 40–60°C for 12–24 hours to force imine formation.

  • Reduction: Cool to RT. Add

    
     (STAB, 2.5 equiv) . Stir for 4 hours.
    

Visualization: Reaction Pathway & Troubleshooting

The following diagram illustrates the critical decision points and chemical pathways involved in this transformation.

IndazoleAminationStartStart: Indazol-5-one+ AmineCheck_NIs N1 Protected?Start->Check_NProtectAction: Protect N1(Boc/Tos/SEM)Check_N->ProtectNoMethod_SelectSelect MethodCheck_N->Method_SelectYesProtect->Method_SelectTi_RouteRoute A: Ti(OiPr)4(Lewis Acid + Scavenger)Method_Select->Ti_RouteSteric/UnreactiveSieve_RouteRoute B: Mol. Sieves(Physical Scavenging)Method_Select->Sieve_RouteStandardImineIntermediate: Imine/EnamineTi_Route->ImineSieve_Route->ImineReductionReduction Step(NaBH4 or STAB)Imine->ReductionStallIssue: Low ConversionReduction->StallIncompleteProductFinal Product:5-Amino-tetrahydroindazoleReduction->ProductSolvent_FixFix: Switch to HFIPor TFE/DCE mixStall->Solvent_FixSolvent_Fix->Product

Caption: Decision logic for optimizing reductive amination of tetrahydroindazoles. Note the critical N-protection check.

Comparative Data: Reducing Agents & Solvents

The choice of reducing agent significantly impacts the chemoselectivity (avoiding reduction of the pyrazole ring vs. the imine).

Reducing AgentReactivitySolvent CompatibilityRisk ProfileRecommendation

(STAB)
MildDCE, THF (No MeOH)Low.[1] Does not reduce ketones, only imines.Primary Choice for Method B.

MildMeOH, EtOH (pH < 7)High Toxicity (HCN gas).Use only if STAB fails.

StrongMeOH, EtOHHigh.[1] Reduces ketones to alcohols if imine isn't fully formed.Only use with

(Method A).

ModerateMeOH, AcOHModerate.[1] Good for aromatic amines.[2]Alternative for deactivated amines.[1]

FAQ: Common Troubleshooting Issues

Q1: My reaction turns black and no product forms.

  • Diagnosis: Likely N-coordination or polymerization .[1] The free N-H of the pyrazole is coordinating to the Lewis acid or promoting side reactions.

  • Fix: Protect the N1 position with a Boc, Tosyl, or SEM group. This blocks the problematic site and improves solubility.

Q2: I see conversion to an intermediate, but reduction stalls.

  • Diagnosis: You formed the enamine , which is stable but slow to reduce.[1]

  • Fix: Add

    
     (1–5 equiv)  to protonate the enamine to the iminium ion, which is rapidly reduced by hydride sources. Alternatively, switch to HFIP (Hexafluoroisopropanol)  as a co-solvent; its strong H-bond donor ability activates imines.[1]
    

Q3: Can I use microwave irradiation?

  • Yes. Microwave heating (100–120°C for 10–30 mins) can overcome the steric barrier of the fused ring system. Use DCE/MeOH (4:1) as the solvent mixture.

Q4: Is the product stable?

  • Warning: 5-Amino-4,5,6,7-tetrahydroindazoles are prone to aromatization (oxidation) to the fully aromatic 5-aminoindazole upon exposure to air/light over time.[1] Store under Argon at -20°C.

References

  • General Reductive Amination with Ti(OiPr)

    • Bhattacharyya, S. Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination.J. Org.[1][2] Chem.1995 , 60, 4928–4929.[1] Link

    • Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[1] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.J. Org.[1][2] Chem.1990 , 55, 2552–2554.[1] Link

  • Synthesis of Tetrahydroindazoles

    • Nenitzescu, C. D.; Scortzeanu, V. Über die Kondensation von 1,3-Cyclohexandion mit α-Halogenketonen.[1]Ber. Dtsch. Chem. Ges.1938 , 71, 2063.[1] (Historical foundation for the ring system).[3]

    • BenchChem Technical Support.[4] Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: Troubleshooting Guide.2025 . Link (Specific troubleshooting for related amino-tetrahydroindazoles).

  • Tautomerism & Stability

    • Elguero, J.; Marzin, C.; Katritzky, A. R.; Linda, P. The Tautomerism of Heterocycles.[5][6][7][8]Adv. Heterocycl. Chem.1976 , Suppl. 1.[1] (Definitive text on indazole tautomerism).

Disclaimer: This guide is intended for trained laboratory personnel. Always consult SDS and perform risk assessments before handling reagents like Titanium(IV) Isopropoxide or Sodium Cyanoborohydride.

Technical Support Center: Stability of Tetrahydroindazole Amines in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydroindazole amines. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of these compounds in solution. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate, identify, and resolve stability challenges in your experiments.

Introduction: The Chemical Nuances of Tetrahydroindazole Amines

The tetrahydroindazole amine scaffold is a privileged structure in modern medicinal chemistry, valued for its three-dimensional architecture and versatile biological activities. However, the combination of a basic amine, a pyrazole ring, and a saturated carbocyclic ring introduces specific chemical liabilities. Understanding the inherent stability of your molecule is not just a regulatory requirement but a fundamental aspect of generating reliable and reproducible data, from early-stage discovery to preclinical development.

This guide is structured to address the most common stability-related issues encountered in the laboratory. We will delve into the mechanisms of degradation, provide validated protocols for stability assessment, and offer solutions to common analytical challenges.

Section 1: Troubleshooting Common Stability Issues

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

My compound concentration decreases over time in aqueous buffer. What is the likely cause?

A time-dependent loss of your parent compound in solution is a classic sign of chemical degradation. For tetrahydroindazole amines, the primary suspects are hydrolysis and oxidation.

Potential Cause 1: Hydrolysis

The stability of the tetrahydroindazole ring system and any associated functional groups can be pH-dependent. While the core structure is generally stable, extreme pH conditions can promote degradation.[1] Amine-containing pharmaceuticals can be susceptible to pH-catalyzed hydrolysis.[2]

  • Acid-Catalyzed Hydrolysis: Under strongly acidic conditions, protonation of the pyrazole nitrogens can potentially lead to ring-opening or other rearrangements, although this is generally less common than base-catalyzed effects for many heterocycles.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, deprotonation of the N-H on the pyrazole ring can increase electron density and potentially facilitate reactions, though the saturated portion of the ring is generally robust. The primary concern for hydrolysis often comes from other functional groups on the molecule (e.g., esters, amides) rather than the core itself.[2]

Troubleshooting Protocol: pH Stress Test

This protocol will help you determine the susceptibility of your compound to pH-dependent degradation.

Objective: To assess the stability of the tetrahydroindazole amine across a range of pH values.

Materials:

  • Your tetrahydroindazole amine stock solution (e.g., 10 mM in DMSO or ethanol)

  • Buffers: 0.1 M HCl (pH 1-2), Phosphate buffer (pH 4, 7), Borate buffer (pH 9)

  • HPLC-grade water, acetonitrile, and appropriate columns and mobile phases for your analytical method.

  • LC-MS system for analysis.[3]

Procedure:

  • Prepare reaction solutions by diluting your stock solution into each of the different pH buffers to a final concentration of ~10-50 µM. Ensure the organic solvent from the stock is less than 1-2% of the final volume.

  • Prepare a control sample in a neutral, stable solvent (e.g., acetonitrile/water).

  • Incubate all solutions at a controlled temperature (e.g., 40-50°C) to accelerate degradation.[4][5]

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench any further reaction by diluting the aliquot into your initial mobile phase and, if necessary, neutralizing the pH.

  • Analyze all samples by a validated stability-indicating HPLC or LC-MS method.[3]

  • Plot the percentage of the parent compound remaining against time for each pH condition.

Data Interpretation: A significant decrease in the parent peak area at a specific pH indicates hydrolytic instability. The appearance of new peaks (degradants) should be monitored. A desirable outcome is less than 5-10% degradation under the tested conditions.

pH Condition Typical Observation for a Stable Compound Indication of Instability
Acidic (pH 1-2) >95% of parent compound remaining after 24hSignificant loss of parent, appearance of new peaks
Neutral (pH 7) >98% of parent compound remaining after 24hUnexpected degradation may point to other factors
Basic (pH 9) >95% of parent compound remaining after 24hSignificant loss of parent, appearance of new peaks

Potential Cause 2: Oxidation

The tetrahydroindazole amine structure contains several sites susceptible to oxidation:

  • Amine Group: Secondary and tertiary amines can be oxidized to form N-oxides or other degradation products, a reaction that can be catalyzed by trace metals or peroxides.[6]

  • Tetrahydroindazole Ring: The saturated portion of the ring can be a target for metabolic oxidation, often leading to hydroxylation.[7][8] This suggests that chemical oxidation is also a plausible degradation pathway.

  • Electron-Rich Pyrazole Ring: The aromatic portion of the molecule can also be susceptible to oxidative processes.

Troubleshooting Protocol: Oxidative Stress Test

Objective: To determine the susceptibility of your compound to oxidative degradation.

Materials:

  • Your tetrahydroindazole amine stock solution.

  • 3% Hydrogen Peroxide (H₂O₂) solution.

  • A suitable solvent system (e.g., 50:50 acetonitrile:water).

  • LC-MS system.

Procedure:

  • Prepare a solution of your compound at a known concentration (e.g., 10-50 µM) in the chosen solvent system.

  • Add a small volume of 3% H₂O₂.[5]

  • Incubate the solution at room temperature, protected from light.

  • Monitor the reaction by LC-MS at regular intervals (e.g., 0, 1, 2, 6, 24 hours).

  • Analyze for the disappearance of the parent compound and the formation of new peaks. Pay close attention to masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.).

Data Interpretation: Rapid degradation in the presence of H₂O₂ confirms oxidative lability. The mass of the degradation products can provide clues to the site of oxidation (e.g., hydroxylation of the ring or N-oxidation of the amine).

My solution changes color or I see new peaks when exposed to light. What's happening?

This is a clear indication of photolytic instability. Indazole and related nitrogen heterocycles are known to undergo photochemical reactions.

Potential Cause: Photodegradation

UV or even ambient laboratory light can provide the energy to induce chemical transformations. For indazoles, this can involve complex rearrangements.[9] Studies have shown that indazoles can rearrange to form benzimidazoles upon irradiation.[9] Other potential photodegradation pathways for nitrogen heterocycles include ring-opening, fragmentation, and dimerization.[10]

Troubleshooting Workflow: Photostability Assessment

This workflow helps to confirm and characterize photolytic degradation.

Caption: Workflow for troubleshooting suspected photostability issues.

Key Takeaway: Always handle novel compounds with light protection as a default precaution until photostability is confirmed.

Section 2: Analytical Troubleshooting

Reliable stability data depends on a robust analytical method. Here are solutions to common chromatographic issues.

I'm observing significant peak tailing for my tetrahydroindazole amine in HPLC. How can I improve the peak shape?

Peak tailing is a frequent issue for basic compounds like amines. It's often caused by secondary interactions between the protonated amine and acidic silanol groups on the surface of the silica-based column packing.[11][12]

Solutions to Mitigate Peak Tailing:

  • Mobile Phase pH Adjustment:

    • Low pH (2-3): By lowering the pH of the mobile phase with an additive like formic acid or trifluoroacetic acid (TFA), you protonate the residual silanol groups on the stationary phase, minimizing their ionic interaction with your protonated analyte.[12] This is the most common and effective first step.

    • High pH (8-10): An alternative is to use a high pH to deprotonate your basic analyte, making it neutral. This requires a pH-stable column (e.g., hybrid silica).

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have fewer residual silanol groups and are often "end-capped" to block the remaining ones.[12] Using these columns significantly reduces the potential for secondary interactions.

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to shield the interactions between the analyte and the stationary phase, improving peak shape.

  • Consider Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can sometimes improve peak symmetry and efficiency.

Troubleshooting Decision Tree for Peak Tailing

Caption: A step-by-step guide to troubleshooting peak tailing for basic compounds.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of a novel tetrahydroindazole amine? A: For a novel compound with unknown stability, it is best to be conservative. Store stock solutions in a non-reactive solvent like DMSO or ethanol at -20°C or -80°C in tightly sealed, light-protecting (amber) vials. Minimize freeze-thaw cycles by preparing smaller aliquots.

Q2: My LC-MS analysis shows a peak at M+16 that grows over time. What is it? A: A mass increase of 16 Da (M+16) is highly indicative of mono-oxidation, a common degradation pathway.[7][8] This could be the formation of an N-oxide at the amine or hydroxylation on one of the rings. Tandem MS (MS/MS) can help elucidate the structure by analyzing the fragmentation pattern.

Q3: How much degradation is considered "significant" in a forced degradation study? A: The goal of a forced degradation study is to achieve sufficient degradation to identify potential degradants and validate the stability-indicating nature of your analytical method. Typically, a target degradation of 5-20% is recommended.[13] Over-stressing the molecule can lead to secondary degradation products that are not relevant to real-world storage conditions.[14]

Q4: Can I use buffers in my stability studies? A: Yes, but with caution. Buffers are necessary to control pH, but some buffer components can catalyze degradation reactions themselves. It is crucial to run controls and to select a buffer system that is appropriate for your intended application and as non-reactive as possible (e.g., phosphate, borate).

Q5: My compound seems stable in solution, but I get poor recovery from a biological matrix (e.g., plasma). What could be the issue? A: This could be due to several factors unrelated to chemical stability, including:

  • Metabolic Instability: The compound may be rapidly metabolized by enzymes in the plasma.[7][8]

  • Poor Solubility: The compound may be precipitating in the aqueous biological matrix.

  • Non-specific Binding: The compound may be adsorbing to proteins or the walls of the plasticware.

It is important to differentiate between chemical stability and these other factors through appropriate experimental design.

References

  • Photochemical Conversion of Indazoles into Benzimidazoles. (n.d.). PMC - NIH. Retrieved from [Link]

  • Insights into the photochemistry of 5-aminotetrazole derivatives with applications in coordination chemistry. Effect of the saccharyl moiety on the photostability. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020, March 26). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC?. (2025, June 9). Phenomenex. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In. (2020, March 26). ACS Publications. Retrieved from [Link]

  • LC-MS analysis data of intermediate products used to construct photodegradation pathways for bis(1 H-tetrazol-5-yl)amine (H2BTA). (2019, December 5). PubMed. Retrieved from [Link]

  • LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. (2016, January 8). Hilaris Publisher. Retrieved from [Link]

  • Visible light initiated amino group ortho-directed copper(i)-catalysed aerobic oxidative C(sp)–S coupling reaction: synthesis of substituted 2-phenylbenzothiazoles via thia-Wolff rearrangement. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved from [Link]

  • Chemical characterisation of oxidative degradation products of D9 -THC. (n.d.). Future4200. Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12). ResearchGate. Retrieved from [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025, March 21). MDPI. Retrieved from [Link]

  • Hydrolysis kinetics amino acid profiling and antioxidant properties of enzymatic hydrolysates from desalted egg white. (2025, December 22). PMC. Retrieved from [Link]

  • Effect of water pH on the stability of pesticides. (2008, March 18). MSU Extension. Retrieved from [Link]

  • Photostability and Photodegradation Pathways of Distinctive Pesticides. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 29). PMC. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2026, February 12). PMC. Retrieved from [Link]

  • Kinetics of acid hydrolysis and reactivity of some antibacterial hydrophilic iron(II) imino-complexes. (2025, November 17). ResearchGate. Retrieved from [Link]

  • Chemical characterisation of oxidative degradation products of Δ 9THC. (2025, August 6). ResearchGate. Retrieved from [Link]

  • How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. (2019, April 4). AZoM. Retrieved from [Link]

  • Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. (n.d.). SciELO. Retrieved from [Link]

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Technical Support Center: Purification of Crude Tetrahydroindazole Amine Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude tetrahydroindazole amine products. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and field-proven laboratory practices.

Introduction: The Purification Challenge

Tetrahydroindazole amines are a vital class of heterocyclic compounds in medicinal chemistry, often serving as scaffolds for potent and selective therapeutic agents.[1][2] However, their synthesis can yield crude products contaminated with unreacted starting materials, side-products, and degradation compounds. The basic nature of the amine functionality introduces specific challenges, particularly during chromatographic purification on standard silica gel.[3] This guide offers a structured approach to overcoming these obstacles, ensuring the isolation of high-purity material essential for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial strategy for purifying a crude tetrahydroindazole amine?

For most crude reaction mixtures, a liquid-liquid acid-base extraction is the most robust and efficient first step.[4] This technique leverages the basicity of the amine to selectively move it from an organic solvent into an aqueous acidic layer, leaving behind neutral and acidic impurities.[5][6] The amine can then be recovered by basifying the aqueous layer and re-extracting it into an organic solvent.[5] This method is excellent for bulk purification before a final polishing step.[7]

Q2: My tetrahydroindazole amine is a persistent oil and will not crystallize. How can I purify it?

If the freebase amine is an oil, converting it to a salt is a highly effective strategy to induce crystallization.[7][8] Hydrochloride or acetate salts are common choices as they often have higher melting points and form well-defined crystal lattices. This is achieved by dissolving the crude oil in a suitable solvent and adding an acid like HCl (often dissolved in ether or dioxane) or acetic acid.[9] Alternatively, column chromatography is the method of choice for purifying oils that cannot be crystallized.[7]

Q3: What are the likely sources of impurities in my crude product?

Impurities can arise from several sources:

  • Unreacted Starting Materials: Such as the initial cyclohexanedione or substituted phenylhydrazine derivatives.[2]

  • Side-Products: Formed from competing reaction pathways.

  • Reagents and Solvents: Residual solvents like DMF or reagents like triethylamine can be present.[10][11]

  • Degradation Products: Tetrahydroindazole amines can be sensitive to acidic conditions, heat, or oxidation, leading to decomposition.[12][13] A significant concern in modern pharmaceutical chemistry is the formation of N-nitrosamine impurities, which can occur if residual nitrosating agents react with secondary or tertiary amines under certain conditions.[14][15][16]

Q4: How can I definitively assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and identifying any residual impurities with distinct signals.[17]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method provides quantitative data on purity by calculating the area percentage of the main product peak.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the desired product and helps identify the mass of unknown impurities.[19]

  • Melting Point Analysis: A sharp, well-defined melting point is a strong indicator of a pure crystalline substance.[17]

General Purification Workflow

The selection of a purification strategy depends on the physical state of the crude product and the nature of the impurities. The following diagram outlines a general decision-making workflow.

G cluster_0 start Crude Product extraction Acid-Base Extraction start->extraction check_solid Is Product a Solid? extraction->check_solid recrystallize Recrystallization check_solid->recrystallize Yes chromatography Column Chromatography check_solid->chromatography No (Oil) check_pure_1 Purity > 98%? recrystallize->check_pure_1 check_pure_1->chromatography No end_product Pure Product check_pure_1->end_product Yes check_pure_2 Purity > 98%? chromatography->check_pure_2 check_pure_2->recrystallize No, try salt formation & recrystallization check_pure_2->end_product Yes

Caption: General purification workflow for tetrahydroindazole amines.

Troubleshooting Guide

This section addresses common problems encountered during the purification process, their probable causes, and recommended solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Low Recovery After Acid-Base Extraction 1. Incomplete protonation or deprotonation of the amine. 2. Formation of a stable emulsion. 3. The amine salt has some solubility in the organic layer.1. Ensure the pH is sufficiently acidic (pH 1-2) during the acid wash and sufficiently basic (pH 9-10) during recovery. Use pH paper to verify.[5] 2. To break emulsions, add a small amount of brine (saturated NaCl solution) and swirl gently. 3. Perform multiple extractions with smaller volumes of the acidic solution to ensure complete transfer to the aqueous layer.
Product "Oils Out" During Recrystallization 1. The melting point of the compound is below the boiling point of the solvent. 2. The solution is supersaturated with impurities, inhibiting crystal lattice formation. 3. Cooling is too rapid, preventing orderly crystal growth.1. Convert the amine to a salt (e.g., hydrochloride) to increase its melting point.[7][8] 2. Try a different solvent or a solvent/anti-solvent pair (e.g., dissolve in a minimal amount of a good solvent like methanol and slowly add a poor solvent like diethyl ether until cloudy). 3. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer. Adding a seed crystal can induce crystallization.[7]
Compound Degrades on Silica Gel Column The acidic nature of the silanol groups on the silica surface is catalyzing the degradation of the amine.[7][12]1. Deactivate the silica gel: Pre-treat the column by flushing it with the eluent containing a basic modifier (e.g., 0.5-1% triethylamine).[3][7] 2. Use an alternative stationary phase: Neutral or basic alumina can be a good alternative to silica for acid-sensitive compounds.[3]
Significant Peak Tailing in Normal-Phase Chromatography Strong ionic interactions between the basic amine and the acidic silanol groups on the silica surface cause uneven elution.[3]1. Add a basic modifier: Incorporate 0.1-1% triethylamine (TEA) or ammonium hydroxide into the mobile phase to compete for the active sites on the silica.[3] 2. Use a less acidic stationary phase: Consider using neutral alumina or specialized amine-functionalized silica columns.[3][7] 3. Switch to Reverse-Phase HPLC: This is often an excellent alternative for purifying polar, basic compounds.[20]

Troubleshooting Logic for Column Chromatography

G cluster_1 start Crude Amine for Chromatography problem Observe Peak Tailing on Silica? start->problem solution1 Add 0.5% Triethylamine to Mobile Phase problem->solution1 Yes success Collect Pure Fractions problem->success No check1 Tailing Resolved? solution1->check1 solution2 Use Neutral Alumina or Amine-Functionalized Silica check1->solution2 No check1->success Yes check2 Tailing Resolved? solution2->check2 solution3 Switch to Reverse-Phase Chromatography (C18) check2->solution3 No check2->success Yes solution3->success

Caption: Troubleshooting logic for amine column chromatography.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol describes the separation of a basic tetrahydroindazole amine from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute acidic solution (e.g., 1 M HCl). Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. The protonated amine salt will move to the top aqueous layer.[5][21]

  • Separation: Drain the bottom organic layer, which contains neutral impurities. If acidic impurities are present, they can be removed from this organic layer by a subsequent wash with a basic solution like 1 M NaOH.

  • Basification: To the aqueous layer remaining in the funnel, add a base (e.g., 2 M NaOH) dropwise until the solution is basic (pH 9-10, check with pH paper).[5] This deprotonates the amine salt, regenerating the neutral, water-insoluble amine.

  • Re-extraction: Add a fresh portion of organic solvent to the separatory funnel and shake to extract the neutral amine back into the organic layer. Repeat this extraction two more times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Recrystallization from a Salt

This protocol is for purifying an amine that is an oil or crystallizes poorly as a freebase.

  • Dissolution: Dissolve the crude amine in a minimum amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Salt Formation: Slowly add a solution of HCl (e.g., 2 M in diethyl ether) dropwise while stirring. The hydrochloride salt will typically precipitate as a white solid.

  • Isolation of Salt: Collect the precipitated salt by vacuum filtration, washing with a small amount of cold solvent to remove soluble impurities.

  • Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture). The goal is to find a solvent where the salt is sparingly soluble at room temperature but highly soluble when hot.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, the flask can be placed in a refrigerator to maximize the yield.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry thoroughly.

Protocol 3: Flash Chromatography with a Basic Modifier

This protocol is designed to prevent peak tailing of basic amines on silica gel.

  • Stationary Phase: Standard silica gel (40-63 µm).

  • Mobile Phase Preparation: Prepare an appropriate eluent system (e.g., a gradient of methanol in dichloromethane). To this solvent system, add 0.5% (v/v) triethylamine (TEA).[3]

  • Column Packing and Equilibration: Pack the column with silica gel slurried in the initial, least polar mobile phase (containing 0.5% TEA). Equilibrate the column by passing at least 5 column volumes of this mobile phase through it.[3]

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase. For best resolution, adsorb the sample onto a small amount of silica gel (dry loading) and carefully add it to the top of the column bed.

  • Elution: Run the column, collecting fractions. Monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent and TEA under reduced pressure. Note: TEA has a boiling point of 89.5 °C and may require co-evaporation with a lower-boiling solvent for complete removal.[7]

References

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. [Link]

  • Wikipedia. (2023). Acid–base extraction. [Link]

  • Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Confluence. [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]

  • Spooner, N., & Sheilan, M. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]

  • Yin, J., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 29(1), 108-112. [Link]

  • Deadman, B. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2051-2057. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • CSB SJU Chemistry. (2020, July 23). Acid base extraction [Video]. YouTube. [Link]

  • Sadek, B., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2343–2351. [Link]

  • Wulsdorf, T., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4099–4116. [Link]

  • Patel, H., et al. (2020). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]

  • ResearchGate. (2015). Hi, Can anyone help me to isolate my compound from aqueous solution?. [Link]

  • Lejczak, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 222–229. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • European Medicines Agency. (2020). Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. [Link]

  • Mitchell, N. A., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(9), 1633–1643. [Link]

  • Walsh Medical Media. (2022). Analysis of Drug Stability and Chemical Degradation. [Link]

  • Al-Ghabeish, M. (2015). A chemical rationale of drug stability and degradation- An insightful approach. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 10-17. [Link]

  • Lennie, A. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 2), 143–145. [Link]

  • Wang, S., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 369, 130948. [Link]

  • Gajecka, M., et al. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-6-METHYL-1H-PYRROLO [3,4-c] PYRIDINE-1,3 (2H)-DIONE. Acta Poloniae Pharmaceutica, 66(3), 229-235. [Link]

  • Sawatlon, B., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Journal of Food and Drug Analysis, 30(3), 358–381. [Link]

  • Upadhyay, K., et al. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Asian Journal of Pharmaceutical Analysis, 15(2), 131-136. [Link]

  • Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993–16010. [Link]

  • Liu, D. Q. (2009). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 2(2), 213-220. [Link]

  • Asian Journal of Research in Chemistry. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. [Link]

  • Critchfield, F. E., & Johnson, J. B. (1956). Titration of Primary and Secondary Amines in Isopropyl Alcohol. Analytical Chemistry, 28(4), 430–436. [Link]

  • Biomedical and Pharmacology Journal. (2025). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. [Link]

  • Jena, M., et al. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies. Asian Journal of Chemistry, 35(8), 1801-1808. [Link]

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Validation & Comparative

Mass Spectrometry Fragmentation of Tetrahydroindazole Amines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide provides a mechanistic analysis of the mass spectrometry (MS) fragmentation patterns of tetrahydroindazole (THI) amines. Unlike fully aromatic indazoles, THI amines possess a partially saturated cyclohexene ring fused to a pyrazole moiety, introducing unique retro-Diels-Alder (RDA) and dehydrogenation pathways.

Audience: Medicinal chemists, forensic toxicologists, and structural biologists.

Key Differentiator: This guide moves beyond simple spectral matching. It establishes a mechanistic decision tree to distinguish THI amines from their aromatic counterparts and structural isomers (e.g., tetrahydrobenzimidazoles) using specific diagnostic ions derived from the saturation level of the carbocyclic ring.

Mechanistic Deep Dive: The Fragmentation Triad

The fragmentation of tetrahydroindazole amines is governed by three competing high-energy pathways. Understanding the causality of these pathways is essential for accurate structural elucidation.

Pathway A: Retro-Diels-Alder (RDA) Reaction

The defining feature of the 4,5,6,7-tetrahydroindazole scaffold is the presence of a cyclohexene-like moiety.[1] Under Collision-Induced Dissociation (CID) or Electron Ionization (EI), this ring undergoes a retro-Diels-Alder reaction.

  • Mechanism: The cyclohexene ring cleaves to release a neutral alkene (typically ethylene,

    
    , 28 Da) and a diene-containing fragment.[1]
    
  • Diagnostic Value: This pathway is impossible for fully aromatic indazoles. Observation of a neutral loss of 28 Da (or substituted alkene) is the primary indicator of the tetrahydro core.

Pathway B: Oxidative Aromatization (Dehydrogenation)

The THI core is thermodynamically driven toward the fully aromatic indazole system.

  • Mechanism: Sequential loss of hydrogen molecules (

    
    ) or hydrogen radicals (
    
    
    
    ).
  • Observation: A cluster of peaks at

    
     and 
    
    
    
    . The
    
    
    ion represents the fully aromatized indazole cation, which is often the base peak in high-energy spectra due to its extreme stability.
Pathway C: Amine-Specific Cleavage

The amine substituent directs fragmentation via charge-proximal effects.

  • 
    -Cleavage:  Dominant in aliphatic amines attached to the THI core. Generates stable immonium ions.
    
  • Inductive Cleavage: Loss of the amine group as a neutral species (

    
     or 
    
    
    
    ), often followed by ring expansion or contraction.

Comparative Analysis: THI Amines vs. Alternatives

The following table contrasts the MS behavior of Tetrahydroindazole Amines against their two most common structural "mimics": Fully Aromatic Indazoles and Tetrahydrobenzimidazoles.

Table 1: Diagnostic Ion Comparison
FeatureTetrahydroindazole (THI) Amines Fully Aromatic Indazole Amines Tetrahydrobenzimidazole Amines
Core Stability Semi-stable; prone to fragmentationHighly stable; resists ring cleavageSemi-stable; prone to RDA
RDA Reaction Yes (Loss of 28 Da /

)
No (Ring is aromatic)Yes (Loss of 28 Da /

)
Aromatization Prominent

signal
Parent ion is already aromaticProminent

signal
RDA Product Ion Pyrazole-based dieneN/AImidazole-based diene
Nitrogen Loss Loss of

(rare, requires ring opening)
Loss of

(common from diazo species)
Loss of

(common in imidazoles)
Low Energy CID Dominated by Amine

-cleavage
Dominated by Amine

-cleavage
Dominated by Amine

-cleavage

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical flow for identifying a Tetrahydroindazole Amine from an unknown MS/MS spectrum.

THI_Identification_Workflow Start Unknown Spectrum (Precursor Ion Selected) Check_RDA Check for Neutral Loss (28 Da / C2H4) Start->Check_RDA CID Fragmentation Is_Aromatic Likely Fully Aromatic Indazole Check_RDA->Is_Aromatic No Loss Check_Dehydro Check for Aromatization ([M-4H]+) Check_RDA->Check_Dehydro Loss Observed Check_Amine Analyze Low Mass Region (Immonium Ions) Check_Dehydro->Check_Amine [M-4H]+ Present Ambiguous Ambiguous / Isomer (Check HCN loss for Benzimidazole) Check_Dehydro->Ambiguous No Aromatization Confirm_THI CONFIRMED: Tetrahydroindazole Amine Check_Amine->Confirm_THI Amine Fragments Found Check_Amine->Ambiguous No Amine Fragments Ambiguous->Confirm_THI No HCN Loss

Figure 1: Decision tree for differentiating Tetrahydroindazole Amines from aromatic and isomeric alternatives using MS/MS spectral data.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to maximize the observation of diagnostic ions (RDA and Aromatization) while preserving the amine-specific fragments.

Sample Preparation (Dilute-and-Shoot)
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.

    • Why: Methanol promotes desolvation; Formic acid ensures protonation (

      
      ) of the amine.
      
  • Concentration: 1 µg/mL.

    • Why: Prevents space-charge effects in ion traps and detector saturation in TOF instruments.

Mass Spectrometry Parameters (ESI-QTOF or Orbitrap)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Source Temperature: 300°C.

    • Caution: Excessive heat can induce thermal dehydrogenation before the ion enters the vacuum. Keep below 350°C.

  • Collision Energy (CE) Stepping:

    • Step 1 (Low CE: 10-20 eV): Preserves the molecular ion and generates amine-specific immonium ions (Pathway C).

    • Step 2 (Med CE: 25-35 eV): Triggers the Retro-Diels-Alder fragmentation (Pathway A). Look for the "semi-core" ions.

    • Step 3 (High CE: 40-60 eV): Forces aromatization (Pathway B). The spectrum will resemble that of the fully aromatic indazole.

Data Analysis & Validation
  • Validation Check 1: Compare the High CE spectrum of your THI sample with the Low CE spectrum of a commercial aromatic indazole standard. They should converge (look similar) as the THI core aromatizes.

  • Validation Check 2: Calculate the Ring Double Bond Equivalent (RDBE).

    • THI Amine: RDBE will be lower than the aromatic analog by 2.

    • Fragment

      
      : RDBE matches the aromatic analog.
      

References

  • Kusano, M., et al. (2024). Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids. PubMed. Available at: [Link]

  • Stettin, D., & Pohnert, G. (2023).[2] MSdeCIpher: A Tool to Link Data from Complementary Ionization Techniques in High-Resolution GC-MS. ResearchGate. Available at: [Link]

  • Hassan, M., et al. (2025).[3] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2018). The Retro Diels-Alder Reaction. Available at: [Link]

  • Rontani, J.F., et al. (2004). Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols. Wiley Online Library. Available at: [Link][3]

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Comparative Potency Analysis: Tetrahydroindazole vs. Aromatic Indazole Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Planarity vs. Pucker" Trade-off

In medicinal chemistry, the choice between an aromatic Indazole and its partially saturated counterpart, 4,5,6,7-Tetrahydroindazole (THI) , represents a fundamental decision between maximizing binding affinity via


-interactions and optimizing physicochemical properties (Fsp³) for bioavailability.

This guide objectively compares these two scaffolds. While aromatic indazoles frequently exhibit superior potency in hydrophobic binding pockets (e.g., Cannabinoid CB1 receptors) due to extensive


-stacking, tetrahydroindazoles offer a strategic advantage in solubility, metabolic stability, and peripheral selectivity by introducing sp³ character and disrupting planarity.

Structural & Mechanistic Comparison

The core difference lies in the geometry of the fused ring system. This geometric divergence dictates how the ligand interacts with the protein microenvironment.

FeatureAromatic Indazole4,5,6,7-Tetrahydroindazole
Hybridization Fully sp² (Planar)Mixed sp²/sp³ (Puckered/Twisted)
Electronic Nature Electron-rich,

-deficient (10

e⁻ system)
Pyrazole

-system only; Aliphatic ring is lipophilic bulk
Key Interaction

-

Stacking (T-shaped or Parallel)
Hydrophobic Van der Waals / Shape fitting
Solubility Generally Low (High LogP)Improved (Higher Fsp³)
CNS Penetration High (often leads to psychoactivity)Tunable (Can be engineered for peripheral restriction)
Visualization: Structural Impact on Binding

The following diagram illustrates the mechanistic divergence between the two scaffolds upon entering a receptor binding pocket.

LigandBindingLogic cluster_0 Scaffold Choice cluster_1 Receptor Interaction cluster_2 Outcome Indazole Aromatic Indazole (Flat, sp2 rich) PiStack Pi-Pi Stacking (e.g., Trp/Phe residues) Indazole->PiStack Promotes ShapeFit Hydrophobic Bulk Fit ( steric occlusion) Indazole->ShapeFit Steric Clash Risk THI Tetrahydroindazole (Puckered, sp3 rich) THI->ShapeFit Optimizes HighAffinity High Affinity (nM) High Lipophilicity PiStack->HighAffinity Strong Binding Energy ModAffinity Moderate Affinity Improved Solubility/Selectivity ShapeFit->ModAffinity Specific Geometry

Caption: Mechanistic divergence of ligand binding. Aromatic indazoles leverage pi-stacking for raw potency, while tetrahydroindazoles utilize 3D geometry for selectivity.

Case Study Analysis: Potency Data

Case A: Cannabinoid Receptor Agonists (CB1/CB2)

The most extensive comparative data exists in the realm of synthetic cannabinoids. The aromatic indazole core (e.g., in ADB-FUBINACA ) is a "privileged scaffold" for CB1 receptors, often exceeding the potency of the indole core.

  • Aromatic Indazole: Forms strong

    
    -
    
    
    
    interactions with Phenylalanine (Phe200/Phe268) and Tryptophan residues in the CB1 transmembrane helices.
  • Tetrahydroindazole: The saturation of the benzene ring removes the

    
    -system required for this specific stacking interaction, often resulting in a decrease in affinity (Ki)  but a potential gain in peripheral selectivity  (reducing CNS side effects).
    

Comparative Data Table (Representative Values):

Compound ClassScaffoldTargetKi (nM)Potency Interpretation
ADB-FUBINACA Aromatic IndazoleCB10.36 Hyper-potent due to optimized

-stacking [3].
5F-AB-PINACA Aromatic IndazoleCB11.2 - 2.6 High potency standard [3].
THI-Analogs TetrahydroindazoleCB1> 10.0 Generally reduced affinity; often used as "Inverse Agonists" or peripheral agents [4].
Reference (THC) DibenzopyranCB140.0 Natural ligand benchmark.

Note: While aromatic indazoles are nanomolar potent agonists, tetrahydroindazoles are frequently explored as antagonists or inverse agonists because they occupy the pocket but fail to trigger the conformational change (Toggle Switch) required for G-protein activation.

Case B: COX-2 Inhibition (Anti-Inflammatory)

In enzyme inhibition, the "flatness" of aromatic indazoles can sometimes be a liability if the active site is globular. Here, tetrahydroindazoles perform competitively.

  • Mechanism: The 4,5,6,7-tetrahydroindazole scaffold mimics the geometry of specific COX-2 inhibitors like Celecoxib (which contains a pyrazole). The puckered ring allows for specific hydrophobic contacts without the rigidity of the fully aromatic system.

  • Performance: 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have shown ED50 values as low as 3.5 mg/kg in anti-inflammatory assays, comparable to standard aromatic NSAIDs [1].[1]

Experimental Protocols

To validate these potency differences in your own lab, follow these standardized protocols.

Synthesis Differentiation
  • Tetrahydroindazole: Formed via condensation of a cyclic ketone (cyclohexanone derivative) with hydrazine.

  • Aromatic Indazole: Requires an additional oxidation/aromatization step (e.g., using DDQ or Pd/C) after the initial condensation, or distinct starting materials (o-haloaldehydes).

Radioligand Binding Assay (Gold Standard for Potency)

This protocol determines the affinity (


) of your ligand.

Reagents:

  • Membrane preparations (CHO cells expressing hCB1 or hCOX-2).

  • Radioligand: [³H]-CP55,940 (for CB1) or similar specific tracer.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

Workflow:

  • Preparation: Thaw membrane prep and dilute in Assay Buffer to 5-10 µg protein/well.

  • Incubation:

    • Add 50 µL of Test Compound (Indazole vs THI) at varying concentrations (

      
       to 
      
      
      
      M).
    • Add 50 µL of Radioligand (~0.5 - 1.0 nM final).

    • Add 100 µL Membrane suspension.

    • Total Volume: 200 µL.

  • Equilibrium: Incubate at 30°C for 90 minutes (equilibrium time depends on receptor kinetics).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold wash buffer.

  • Quantification: Dry filters, add scintillation cocktail, and count (CPM).

  • Analysis: Plot Non-linear regression (One-site competition) to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Visualization: Assay Workflow

AssayWorkflow Start Start: Membrane Prep (hCB1 or COX-2) Dosing Add Ligand (Indazole vs THI) Start->Dosing Incubation Incubation 90 min @ 30°C Dosing->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis

Caption: Standardized Radioligand Binding Workflow for determining Ki values.

Conclusion & Recommendation

  • Choose Aromatic Indazoles when absolute potency is the primary driver, particularly for targets with deep, hydrophobic pockets dominated by aromatic residues (e.g., GPCRs like CB1). The planar geometry maximizes binding enthalpy.

  • Choose Tetrahydroindazoles when drug-like properties (solubility, metabolic stability) or selectivity (e.g., peripheral restriction, specific enzyme shape fitting) are prioritized over raw affinity. They are excellent bioisosteres to escape intellectual property space or toxicity profiles associated with planar aromatics.

References

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Available at: [Link]

  • Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. PubMed. Available at: [Link]

  • Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. PubMed Central (PMC). Available at: [Link]

  • Comparison of the molecular structures of synthetic cannabinoid receptor agonists with that of trans-∆⁹-tetrahydrocannabinol. ResearchGate. Available at: [Link][2]

  • Design of selective COX-2 inhibitors in the (aza)indazole series. PubMed Central (PMC). Available at: [Link]

Sources

Comparative Guide to the Crystal Structures of Tetrahydroindazole-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tetrahydroindazole-5-amine and its derivatives represent a critical scaffold in modern medicinal chemistry. These nitrogen-containing heterocyclic compounds are foundational to the development of potent and selective kinase inhibitors, which are instrumental in treating a range of diseases from inflammatory disorders to cancer.[1][2][3] The three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, provides the most definitive and high-resolution insight into a molecule's conformation, stereochemistry, and non-covalent interaction patterns. This information is invaluable for drug development professionals, as it underpins structure-based drug design, aids in understanding structure-activity relationships (SAR), and informs the optimization of pharmacokinetic and pharmacodynamic properties.[1][2]

This guide offers a comparative analysis of the crystal structure data for a series of tetrahydroindazole-5-amine derivatives. We will explore the subtle yet significant impact of substituent modifications on molecular conformation and crystal packing. Furthermore, we will provide a detailed, field-proven protocol for the synthesis and crystallization of a representative compound, explaining the causality behind key experimental choices to ensure reproducibility and success.

Methodology: The Central Role of Single-Crystal X-ray Diffraction

The primary technique for elucidating the atomic-level three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (SC-XRD). This powerful analytical method relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. The resulting diffraction pattern is used to calculate the electron density distribution throughout the crystal, which in turn allows for the precise determination of atomic positions, bond lengths, bond angles, and torsion angles.

The workflow for crystal structure determination is a multi-step process that demands careful execution and analysis.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction & Analysis Syn Chemical Synthesis Pur Purification (e.g., Chromatography, Recrystallization) Syn->Pur Char Characterization (NMR, MS, HPLC) Pur->Char Screen Solvent Screening & Condition Optimization Char->Screen Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Screen->Growth Harvest Crystal Selection & Mounting Growth->Harvest Data Data Collection (Diffractometer) Harvest->Data Solve Structure Solution (e.g., Direct Methods) Data->Solve Refine Structure Refinement Solve->Refine Validate Validation & Deposition (e.g., CCDC) Refine->Validate G cluster_1 Compound 1: Chain Motif cluster_3 Compound 3: Dimer Motif mol1 [Molecule A]--NH2 mol2 N--[Molecule B]--NH2 mol1->mol2 H-Bond N H mol3 N--[Molecule C] mol2->mol3 H-Bond N H mol4_top C=O mol4_bot H-N mol5_top O=C mol4_bot->mol5_top H-Bond mol5_bot N-H mol5_bot->mol4_top H-Bond

Sources

A Researcher's Guide to Comparing the Binding Affinity of Sigma-2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of neuropharmacology and oncology, the Sigma-2 (σ2) receptor, now identified as Transmembrane Protein 97 (TMEM97), represents a target of significant therapeutic potential.[1][2] Its overexpression in proliferating cancer cells and its role in various neurological processes have made it a focal point for the development of novel diagnostic and therapeutic agents.[1][3][4] A critical parameter in the evaluation of these novel compounds is their binding affinity for the σ2 receptor. This guide provides a comprehensive comparison of the binding affinities of key σ2 receptor ligands, details the experimental protocols for their determination, and offers insights into the interpretation of these crucial data.

Comparative Analysis of Sigma-2 Receptor Ligand Binding Affinities

The binding affinity of a ligand for its receptor is a measure of the strength of their interaction. It is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities of a selection of well-characterized σ2 receptor ligands. It is important to note that binding affinities can vary depending on the experimental conditions, such as the radioligand used, the tissue or cell line preparation, and the assay buffer composition.

Ligandσ2 Ki (nM)σ1 Ki (nM)Selectivity (σ1/σ2)RadioligandTissue/Cell LineReference
Siramesine (Lu 28-179)0.1216.8140[3H]DTGRat Liver[5]
PB285.2115.222.2[3H]DTGTMEM97 KO Cells[6]
Haloperidol0.21 (IC50)--[3H]DTGJurkat Cells[7]
(±)-70.5948.482[3H]DTG-[8]
(-)-84.9210821.9[3H]DTG-[8]
RHM-40.2 (Kd)-High[125I]RHM-4Rat Liver[9]
SM-2167.5>1000>14.8[3H]DTGRat Liver[10]
FEM-16891717010--[11]
MAM03055A55.9337160.3[3H]DTG-[12]
D0419.942.42.1[3H]DTG-[8]

Key Insights from the Data:

  • High-Affinity Ligands: Several compounds, such as Siramesine and RHM-4, exhibit sub-nanomolar affinity for the σ2 receptor, making them potent tools for probing receptor function.[5][9]

  • Selectivity is Crucial: Many ligands also show affinity for the σ1 receptor. High selectivity, as seen with Siramesine and compound (±)-7, is desirable to minimize off-target effects.

  • Structural Diversity: The ligands presented belong to various chemical classes, including piperazines (PB28), benzamides, and tetrahydroisoquinolines, highlighting the diverse structural features that can be accommodated by the σ2 receptor binding site.[13][14]

Methodology: Determining Binding Affinity via Radioligand Competition Assays

The "gold standard" for determining the binding affinity of unlabelled ligands is the in vitro radioligand competition assay. This method measures the ability of a test compound to displace a radiolabelled ligand from the receptor.

Experimental Workflow: Radioligand Competition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat liver or cell lines) Incubation Incubate: - Membranes - Radioligand (fixed concentration) - Test Compound (varying concentrations) - Masking Agent (e.g., (+)-pentazocine) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]DTG) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilutions Test_Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting (to quantify bound radioactivity) Washing->Scintillation IC50_Calc Calculate IC50 (concentration of test compound that inhibits 50% of specific binding) Scintillation->IC50_Calc Ki_Calc Convert IC50 to Ki (using Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: Workflow for a radioligand competition binding assay.

Detailed Step-by-Step Protocol

The following is a generalized protocol for a σ2 receptor binding assay using [3H]DTG as the radioligand.

  • Membrane Preparation:

    • What: Homogenize tissue (e.g., guinea pig liver) or cells expressing the σ2 receptor in a cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer.

    • Why: This enriches the sample for the membrane-bound σ2 receptors and removes interfering cytosolic components.

  • Assay Setup:

    • What: In a 96-well plate, add the following to each well in the specified order:

      • Assay buffer

      • A masking agent, such as (+)-pentazocine (final concentration ~100 nM), to block the binding of the radioligand to σ1 receptors.[12][15]

      • Varying concentrations of the unlabeled test compound.

      • A fixed concentration of the radioligand, [3H]DTG (e.g., 25 nM).[7]

      • The membrane preparation.

    • Why: The masking agent ensures that the measured binding is specific to the σ2 receptor, as [3H]DTG is non-selective.[16][17] The varying concentrations of the test compound allow for the generation of a dose-response curve.

  • Incubation:

    • What: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]

    • Why: Reaching equilibrium is essential for accurate determination of the binding parameters.

  • Separation of Bound and Free Radioligand:

    • What: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • Why: This step is critical for separating the signal (bound radioligand) from the background (free radioligand).

  • Washing:

    • What: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Why: Washing minimizes background noise and improves the accuracy of the measurement.

  • Quantification:

    • What: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Why: The amount of radioactivity is directly proportional to the amount of radioligand bound to the receptors.

  • Data Analysis:

    • What: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Why: The IC50 value is a measure of the potency of the test compound in the specific assay conditions.

Interpreting the Data: From IC50 to Ki

While the IC50 value provides a measure of a ligand's potency, it is dependent on the experimental conditions, particularly the concentration of the radioligand used.[18][19] To obtain a more absolute measure of binding affinity that can be compared across different experiments and laboratories, the IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation .[18]

The Cheng-Prusoff Equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki: The inhibition constant for the test compound.

  • IC50: The concentration of the test compound that inhibits 50% of specific radioligand binding.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor.

This equation assumes a simple competitive interaction between the test compound and the radioligand for a single binding site.[18]

Visualizing Competitive Binding

G cluster_receptor Receptor cluster_ligands Ligands Receptor σ2 Receptor Radioligand Radioligand ([3H]DTG) Radioligand->Receptor Binds Test_Ligand Test Ligand Test_Ligand->Receptor Competes for Binding

Caption: Principle of competitive radioligand binding.

Functional Implications of High Binding Affinity

It is important to remember that high binding affinity does not always directly translate to the desired functional activity (e.g., agonist or antagonist effects).[3][20] Functional assays, such as cell viability or caspase-3 activity assays, are necessary to characterize the pharmacological profile of a ligand.[3][20] For instance, many σ2 receptor ligands with high affinity have been shown to induce apoptosis in cancer cells, making them promising candidates for anti-cancer therapies.[3][4] However, the exact mechanisms by which binding to the σ2 receptor leads to these downstream effects are still under active investigation.[21]

Conclusion

The comparison of binding affinities is a fundamental step in the characterization of novel Sigma-2 receptor ligands. A thorough understanding of the experimental methodologies, such as radioligand competition assays, and the principles of data analysis, including the application of the Cheng-Prusoff equation, is essential for obtaining reliable and comparable results. By combining high-affinity binding with desirable functional activity and selectivity, researchers can advance the development of novel probes and therapeutics targeting the Sigma-2 receptor for a range of diseases.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. MDPI. [Link]

  • Binding characteristics of sigma2 receptor ligands. SciELO. [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. ResearchGate. [Link]

  • Classes of Sigma2 ( σ2) Receptor Ligands: Structure Affinity Relationship (SAfiR) Studies and Antiproliferative Activity. Bentham Science Publishers. [Link]

  • sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Sigma-2 receptor. Wikipedia. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Table 2 EC 50 values of sigma-2 ligands in control, TMEM97 KO, PGRMC1.... ResearchGate. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • TMEM97 and PGRMC1 do not mediate sigma-2 ligand-induced cell death. Digital Commons@Becker. [Link]

  • Sigma Receptor Binding Assays. PubMed. [Link]

  • Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions. ACS Pharmacology & Translational Science. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. PMC. [Link]

  • Novel Sigma-2 receptor ligand A011 overcomes MDR in adriamycin-resistant human breast cancer cells by modulating ABCB1 and ABCG2 transporter function. Frontiers. [Link]

  • Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. PMC. [Link]

  • Highly specific σ2R/TMEM97 ligand alleviates neuropathic pain and inhibits the integrated stress response. bioRxiv. [Link]

  • Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease. eNeuro. [Link]

  • A structure-affinity and comparative molecular field analysis of sigma-2 (sigma2) receptor ligands. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. [Link]

  • Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers. [Link]

  • Identification of the gene that codes for the σ 2 receptor. PNAS. [Link]

Sources

Spectroscopic Characterization of 5-Amino-4,5,6,7-Tetrahydroindazole Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the development of ALK inhibitors, Rho-kinase modulators, and age-related macular degeneration therapeutics, 5-amino-4,5,6,7-tetrahydroindazole (5-A-THI) serves as a critical chiral scaffold. However, its utility is complicated by a dual-isomerism landscape:

  • Tautomerism (

    
     vs. 
    
    
    
    ):
    The pyrazole ring exists in dynamic equilibrium, influencing solubility and binding affinity.
  • Chirality (C5 Stereocenter): The amine-bearing carbon creates (R) and (S) enantiomers, which often exhibit distinct pharmacokinetics and off-target toxicity profiles.

This guide provides a validated spectroscopic workflow to isolate, identify, and quantify these isomers, moving beyond basic characterization to structural certainty.

Structural Landscape & Isomer Definitions

Before characterization, one must define the species in solution.

Isomer TypeVariationStructural ConsequenceDetection Method
Tautomer A

-indazole
Proton on N1. More stable in polar protic solvents.

H-

N HMBC, NOESY
Tautomer B

-indazole
Proton on N2. Often stabilized by N-alkylation or non-polar solvents.

C NMR (C3 shift), NOESY
Enantiomer 1 (5R)-isomer Amine group orientation.Chiral HPLC, X-ray, ECD
Enantiomer 2 (5S)-isomer Mirror image of (5R).Chiral HPLC, X-ray, ECD

Protocol A: Distinguishing Tautomers ( vs. )

The differentiation of


 and 

isomers is the most common pitfall. While rapid exchange occurs in solution (prototropy), N-alkylated derivatives or low-temperature NMR reveal distinct signatures.
Methodology: Nuclear Magnetic Resonance (NMR)

Instrument: 500 MHz+ recommended.[1][2] Solvent: DMSO-


 (slows exchange) or CDCl

(favors H-bonding stabilization).
Key Diagnostic Signals

The carbon chemical shifts of the pyrazole ring are the most reliable indicators.

NucleusPosition

-Isomer Characteristic

-Isomer Characteristic
Mechanistic Insight

C
C3

133–136 ppm

120–125 ppm
N2-substitution shields C3 via

-effect.

C
C7a

140–145 ppm

148–155 ppm
N1-substitution shields C7a.

N
N1/N2

-170 / -70 ppm (approx)
Distinct shift patternRequires

H-

N HMBC for assignment.

H (NOE)
Interaction N1-H

C7-H
N2-H

C3-H
Definitive Proof.
Experimental Workflow: NOESY Assignment
  • Sample Prep: Dissolve 10 mg 5-A-THI in 0.6 mL DMSO-

    
    .
    
  • Acquisition: Run 1D

    
    H NMR to locate the broad NH signal (typically 12.0–12.5 ppm).
    
  • 2D NOESY: Set mixing time (

    
    ) to 500 ms.
    
  • Analysis:

    • If NH correlates with the multiplet at

      
       2.4-2.6 (C7-H protons), it is the 
      
      
      
      -tautomer
      .
    • If NH correlates with the singlet at

      
       7.2-7.5 (C3-H proton), it is the 
      
      
      
      -tautomer
      .

Protocol B: Enantiomeric Resolution (Chiral HPLC)

Separating the (R) and (S) enantiomers of the 5-amino derivative requires derivatization-free chiral stationary phases (CSPs).

Optimized Chromatographic Conditions
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (85 : 15 : 0.1).[3]

    • Note: Diethylamine (DEA) is crucial to suppress peak tailing caused by the basic primary amine.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (indazole chromophore).[3]

Validation Data (Typical)
ParameterValueNotes
Retention Time (

) 1
8.5 minTypically the (S)-enantiomer (verify with standard).
Retention Time (

) 2
11.2 minTypically the (R)-enantiomer.
Resolution (

)
> 2.5Baseline separation achieved.
Selectivity (

)
1.45Indicates high column efficiency.

Protocol C: Absolute Configuration Determination

To assign "R" or "S" definitively, spectroscopic data must be correlated with physical geometry.

Option 1: X-Ray Crystallography (Gold Standard)
  • Method: Grow single crystals by slow evaporation from Methanol/EtOAc.

  • Requirement: If the molecule lacks a "heavy atom" (Z > Si), co-crystallize with a chiral acid (e.g., L-tartaric acid) or derivatize with p-bromobenzoyl chloride to utilize anomalous dispersion.

Option 2: Electronic Circular Dichroism (ECD)
  • Theory: The indazole chromophore exhibits the Cotton effect.

  • Workflow:

    • Record CD spectrum in Methanol (200–400 nm).

    • Simulate spectra for (R) and (S) isomers using TD-DFT (B3LYP/6-31G* level).

    • Match: A positive Cotton effect at 220–230 nm typically correlates with the (5R) configuration (subject to conformational analysis).

Visualizing the Characterization Logic

The following diagram illustrates the decision tree for complete structural assignment.

G Start Unknown 5-A-THI Sample TautomerCheck Step 1: Tautomer Check (1H-NMR in DMSO-d6) Start->TautomerCheck NOESY NOESY Experiment (NH correlation) TautomerCheck->NOESY Result1H Correlation: NH ↔ C7-H (1H-Tautomer) NOESY->Result1H Result2H Correlation: NH ↔ C3-H (2H-Tautomer) NOESY->Result2H ChiralCheck Step 2: Enantiomer Purity (Chiral HPLC) Result1H->ChiralCheck Result2H->ChiralCheck Deriv Optional: Derivatization (e.g., Mosher Amide) ChiralCheck->Deriv If oil/liquid Cryst Step 3: Absolute Config (X-Ray / ECD) ChiralCheck->Cryst If solid Deriv->Cryst Final Fully Characterized Isomer Cryst->Final

Caption: Decision matrix for the structural assignment of 5-amino-tetrahydroindazole isomers, prioritizing non-destructive NMR techniques before destructive derivatization.

Synthesis & Separation Workflow

Understanding the origin of these isomers aids in their isolation.

Synthesis Input 1,4-cyclohexanedione monoethylene ketal Step1 Formylation (HCOOEt/NaH) Input->Step1 Step2 Cyclization (Hydrazine) Step1->Step2 Inter Tetrahydroindazole Ketone Step2->Inter Step3 Reductive Amination (NH4OAc/NaBH3CN) Inter->Step3 Generates Chiral Center Racemate Racemic 5-Amino-THI Step3->Racemate Res Chiral Resolution (Tartaric Acid) Racemate->Res

Caption: Synthetic pathway highlighting the generation of the C5 chiral center during reductive amination, necessitating downstream resolution.

References

  • Claramunt, R. M., et al. (2006). "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Molecules, 11(6), 415-422. [Link]

  • Banister, S. D., et al. (2022). "Walking the nitrogen around the ring: Chemical synthesis and spectroscopic characterization of novel 4-, 5-, 6-, and 7-azaindazole analogs." Drug Testing and Analysis, 14(2), 277-297.[4] [Link]

  • Carlier, J., et al. (2019).[5] "Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists." Frontiers in Chemistry, 7, 323. [Link]

  • Wu, Z., et al. (2015).[6] "Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands." Bioorganic & Medicinal Chemistry, 23(7), 1463-1471.[6] [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: This document provides essential safety and logistical guidance for the proper disposal of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Hazard Assessment and Profile

Based on data from analogous compounds, 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine should be handled as a hazardous substance with the potential to cause skin and eye irritation and to be harmful if swallowed.[1] The precautionary statements for similar chemicals include avoiding breathing dust and wearing appropriate personal protective equipment (PPE).[1]

Table 1: Hazard Profile of Analogous Indazole Derivatives

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity, oralDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1][2]
Causes skin irritationSkin corrosion/irritationWear protective gloves. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1][2]
Causes serious eye irritationSerious eye damage/eye irritationWear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Respiratory tract irritation)Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine for disposal, all personnel must be equipped with the appropriate PPE.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine must be conducted in accordance with all applicable federal, state, and local regulations.[2] The following protocol provides a general framework for its safe disposal as a hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Highly reactive substances like amines should not be placed in general disposal containers.[3]

  • Collect waste 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine in a designated, compatible, and properly sealed hazardous waste container.[4]

Step 2: Container Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine".

  • Include the approximate quantity of the waste.

  • Note the date when the waste was first added to the container.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[5]

  • The storage area should be cool, dry, and well-ventilated.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][6]

  • Provide the contractor with all necessary information about the waste, including its identity and known hazards.

Diagram 1: Disposal Workflow

A Step 1: Waste Segregation & Collection B Step 2: Container Labeling A->B C Step 3: Secure Storage B->C D Step 4: Professional Disposal C->D

Caption: Workflow for the proper disposal of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[2]

  • Clean: Thoroughly clean the spill area.

  • Report: Report the spill to your EHS department.

Chemical Incompatibility

While specific incompatibility data for 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is not available, as a heterocyclic amine, it should be kept separate from strong oxidizing agents, acids, and acid chlorides.

Diagram 2: Decision Tree for Waste Segregation

A Is the waste 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine? B Segregate in a dedicated, labeled container. A->B Yes C Is the other waste a strong oxidizing agent, acid, or acid chloride? A->C No D Do NOT mix. Use separate containers. C->D Yes E Consult EHS for compatibility testing before mixing. C->E No/Unsure

Caption: Decision-making process for the safe segregation of chemical waste.

Regulatory Compliance

All disposal activities must comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local regulations. It is the responsibility of the waste generator to ensure full compliance.

References

  • Proper Disposal of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Guide for Labor
  • SAFETY DATA SHEET - 5-Amino-1H-indazole. Fisher Scientific. (2025).
  • LABORATORY WASTE DISPOSAL GUIDELINES. University of Wollongong. (2018).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Chemical Waste Management Guidelines. Columbia University.
  • Waste Disposal Guide for Research Labs. University of Louisville.

Sources

Personal protective equipment for handling 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine

This guide provides essential safety protocols and handling procedures for 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine (CAS No. 288385-30-0). As a valued researcher, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and mitigation strategies. The information herein is synthesized from safety data for structurally analogous compounds to provide a robust and conservative safety framework.

Hazard Assessment: Understanding the Risks

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][4]

These hazards are consistently reported for analogous structures such as 1,3-Dimethyl-1H-indazol-5-amine and 1H-Indazol-5-amine.[1][2][3][4] Therefore, it is prudent to handle 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine with the assumption that it possesses a similar toxicological profile.

Hazard Summary Table
Hazard ClassificationCategoryGHS Hazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the identified risks. The following is a comprehensive guide to the minimum required PPE for handling this compound.

Step-by-Step PPE Protocol
  • Hand Protection:

    • Selection: Wear chemically resistant gloves. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consider thicker gloves or those made of materials with higher chemical resistance, such as butyl rubber or Viton™. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Rationale: The primary route of exposure is dermal contact, which can lead to skin irritation.[1][2][3][4][6] Impervious gloves prevent direct contact with the skin.

    • Best Practice: Double-gloving is recommended when handling highly potent or concentrated forms of the compound.

  • Eye and Face Protection:

    • Selection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or when handling larger quantities.

    • Rationale: This compound is classified as a serious eye irritant.[1][2][3][4][6] Chemical goggles provide a seal around the eyes to protect against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.

  • Skin and Body Protection:

    • Selection: A standard laboratory coat is required. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls should be worn.

    • Rationale: To prevent incidental skin contact and contamination of personal clothing.[2][4][6]

  • Respiratory Protection:

    • Selection: A NIOSH-approved respirator with a particulate filter (N95, P100) is recommended if the material is a powder and there is a potential for aerosolization or dust generation. If handling the compound in a volatile solvent, an organic vapor cartridge may be necessary.

    • Rationale: To prevent inhalation of the compound, which may cause respiratory irritation.[1][2][3][4] Engineering controls, such as a fume hood, are the preferred method for controlling airborne contaminants.

PPE Selection Workflow

PPE_Workflow cluster_0 Handling 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine start Start Task ppe_base Lab Coat Nitrile Gloves Safety Goggles start->ppe_base q_solid Is the compound a solid? q_splash Potential for splash? q_solid->q_splash No ppe_dust Add N95/P100 Respirator q_solid->ppe_dust Yes ppe_splash Add Face Shield & Chem-Resistant Apron q_splash->ppe_splash Yes end_task Proceed with Caution q_splash->end_task No ppe_base->q_solid ppe_dust->q_splash ppe_splash->end_task

Caption: PPE selection workflow based on the physical form and handling procedure.

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls: Handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2][6] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] Protect from light.

Spill Management
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Disposal

Dispose of all waste materials, including contaminated PPE and cleaning materials, in accordance with local, state, and federal regulations.[2][6] Do not dispose of down the drain or in general waste.

Emergency Procedures

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[2][4][5]

  • If on Skin: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[2][4][6] If skin irritation persists, seek medical attention.

  • If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][4][6] Seek immediate medical attention.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2][4][6] If respiratory symptoms develop, seek medical attention.

Emergency Response Flowchart

Emergency_Response cluster_1 Emergency Protocol exposure Exposure Event q_route Route of Exposure? exposure->q_route inhaled Inhalation: Move to Fresh Air q_route->inhaled Inhaled skin Skin Contact: Rinse with Water (15 min) q_route->skin Skin eyes Eye Contact: Rinse with Water (15 min) q_route->eyes Eyes ingested Ingestion: Rinse Mouth, Do NOT Induce Vomiting q_route->ingested Ingested seek_medical Seek Immediate Medical Attention inhaled->seek_medical skin->seek_medical eyes->seek_medical ingested->seek_medical

Caption: Immediate first aid response to an exposure event.

References

  • 1,3-Dimethyl-1H-indazol-5-amine | CAS 5757-85-7 | AMERICAN ELEMENTS ®. (URL: [Link])

  • 1,3-Dimethyl-1H-indazol-6-amine | C9H11N3 | CID 19354457 - PubChem. (URL: [Link])

  • SAFETY DATA SHEET. (URL: [Link])

  • Safety Data Sheet. (URL: [Link])

  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. (URL: [Link])

  • (PDF) 1,3-Dimethyl-1H-indazol-6-amine - ResearchGate. (URL: [Link])

  • 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem. (URL: [Link])

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.